MitoBloCK-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H14Cl2N2O |
|---|---|
Molecular Weight |
357.2 g/mol |
IUPAC Name |
2-[(4-anilinophenyl)iminomethyl]-4,6-dichlorophenol |
InChI |
InChI=1S/C19H14Cl2N2O/c20-14-10-13(19(24)18(21)11-14)12-22-15-6-8-17(9-7-15)23-16-4-2-1-3-5-16/h1-12,23-24H |
InChI Key |
DBYOPSAQYAKIQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=C(C(=CC(=C3)Cl)Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MitoBloCK-6
For Researchers, Scientists, and Drug Development Professionals
Introduction to MitoBloCK-6
This compound is a small molecule inhibitor that has emerged as a critical tool for studying mitochondrial protein import and a potential therapeutic agent in specific cellular contexts. It is a cell-permeable dichlorosalicylaldehyde Schiff's base that selectively targets the Mia40/Erv1 redox-mediated import pathway within the mitochondrial intermembrane space (IMS). This pathway is essential for the import and oxidative folding of a specific subset of cysteine-rich proteins, including the small Tim proteins, which are crucial for the assembly of larger protein complexes in the inner mitochondrial membrane. The selective action of this compound allows for the dissection of this specific import pathway and has revealed its importance in various cellular processes, from embryonic development to cancer cell proliferation.
Core Mechanism of Action: Inhibition of the Mia40/Erv1 Pathway
The primary mechanism of action of this compound is the potent and selective inhibition of the sulfhydryl oxidase Erv1 (Essential for respiration and vegetative growth 1) and its mammalian homolog, ALR (Augmenter of Liver Regeneration). Erv1/ALR is a key component of the mitochondrial disulfide relay system. This system facilitates the import of proteins containing twin Cx3C or Cx9C motifs into the IMS.
The import process begins with the recognition of the substrate protein by Mia40 (Mitochondrial intermembrane space import and assembly protein 40). Mia40 forms a transient disulfide bond with the incoming protein, facilitating its translocation into the IMS. For the import cycle to continue, Mia40 must be re-oxidized. This is where Erv1/ALR plays a crucial role. It accepts electrons from the reduced Mia40 and transfers them to cytochrome c, which in turn reduces molecular oxygen.
This compound disrupts this critical process by inhibiting the oxidase activity of Erv1/ALR.[1] The proposed mechanism suggests that this compound interferes with the binding or electron transfer between Mia40, cytochrome c, and/or oxygen.[1] This inhibition leads to an accumulation of reduced Mia40, thereby halting the import of Mia40 substrates.[2]
References
The Role of MitoBloCK-6 in Mitochondrial Protein Import: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of MitoBloCK-6, a small molecule inhibitor that has emerged as a critical tool for dissecting the complexities of mitochondrial protein import. By targeting the sulfhydryl oxidase Erv1 (Essential for respiration and vegetative growth 1) and its human homolog ALR (Augmenter of Liver Regeneration), this compound selectively disrupts the Mia40/Erv1 disulfide relay system, a key pathway for the import and folding of cysteine-rich proteins into the mitochondrial intermembrane space (IMS).[1][2] Furthermore, studies with this compound have uncovered an unexpected function for Erv1 in the import of carrier proteins destined for the inner mitochondrial membrane via the TIM22 pathway.[1][2]
Core Mechanism of Action
This compound, chemically identified as 2,4-dichloro-6-((((phenylamino)phenyl)imino)methyl)phenol, acts as a potent and selective inhibitor of the Mia40/Erv1 redox-mediated import pathway.[1] Its primary mechanism involves the inhibition of the oxidase activity of Erv1/ALR.[1] This inhibition is thought to interfere with the binding or electron transfer between Mia40, cytochrome c, and/or oxygen.[1] By disrupting the function of Erv1, this compound prevents the re-oxidation of Mia40, which is essential for the subsequent import and oxidative folding of substrate proteins.[3][4] This leads to an accumulation of unfolded precursor proteins and a disruption of mitochondrial homeostasis.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory effects of this compound from various studies.
| Target Enzyme | IC50 Value | Assay Condition | Reference |
| Erv1 (yeast) | 900 nM | In vitro Amplex Red-HRP assay | [1] |
| ALR (human) | 700 nM | In vitro Amplex Red-HRP assay | [1] |
| Erv2 | 1.4 µM | Not specified |
Table 1: Inhibitory Concentration (IC50) of this compound against Erv1/ALR and related enzymes.
| Cell Line/Organism | Treatment Concentration | Duration | Observed Effect | Reference |
| McA-RH7777 (rat HCC) | 30 µM | 72 hours | Near complete proliferation arrest and doubling in cell volume. | [5][6][7] |
| McA-RH7777 (rat HCC) | 20 µM and 40 µM | 72 hours | Dose-dependent decline in type 1 mitochondria and increase in type 2 and 3 mitochondria. | [5][6][7] |
| Human Embryonic Stem Cells | ~20 µM | Not specified | Induction of apoptosis via cytochrome c release and caspase-3 activation. | |
| HeLa and HEK293 cells | ~100 µM | Not specified | No disruption of mitochondrial network or reduction in cell viability. | |
| Zebrafish embryos | Not specified | Not specified | Impaired cardiac development and reduced heart rate. | [2] |
Table 2: Cellular Effects of this compound Treatment.
| Protein Import/Binding | This compound Concentration | Effect | Reference |
| Mia40 and Cmc1 import | 10 µM (WT), 50 µM ([a2up]Erv1) | Inhibition of import | [1] |
| AAC import | 15 µM (WT), 30 µM ([a2up]Erv1) | Inhibition of import | [1] |
| Mia40 binding to Erv1 | Not specified | Decreased by 75% | [1] |
| Cytochrome c binding to Erv1 | Not specified | Decreased by 95% | [1] |
Table 3: Effect of this compound on Protein Import and Protein-Protein Interactions.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key pathways and logical relationships affected by this compound.
References
- 1. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Frontiers | Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation [frontiersin.org]
- 6. Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Impact of MitoBloCK-6 on Cellular Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MitoBloCK-6, a small molecule inhibitor, has emerged as a significant tool in the study of mitochondrial function and its role in programmed cell death, or apoptosis. This technical guide provides an in-depth analysis of the impact of this compound on cellular apoptosis, detailing its mechanism of action, experimental protocols for its investigation, and a summary of its observed effects. This compound selectively inhibits the Mia40/Erv1 redox-mediated import pathway within the mitochondrial intermembrane space. This disruption of mitochondrial protein import leads to the release of cytochrome c and subsequent activation of the apoptotic cascade, demonstrating a potent pro-apoptotic effect, particularly in rapidly dividing cells such as human embryonic stem cells and certain cancer cell lines. This document serves as a comprehensive resource for researchers investigating mitochondrial-mediated apoptosis and the therapeutic potential of targeting mitochondrial protein import.
Mechanism of Action: Targeting the Mitochondrial Disulfide Relay System
This compound functions as a selective inhibitor of the mitochondrial disulfide relay system, specifically targeting the sulfhydryl oxidase Erv1 and its mammalian homolog, ALR[1]. This system is crucial for the import and folding of cysteine-rich proteins into the mitochondrial intermembrane space (IMS).
By inhibiting Erv1/ALR, this compound disrupts the import of essential proteins, including the small Tim proteins, which are components of the inner mitochondrial membrane translocase[1]. This disruption of the mitochondrial protein import machinery has been shown to lead to the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondria into the cytosol[1]. The release of cytochrome c is a critical initiating event in the intrinsic pathway of apoptosis.
The inhibitory concentrations of this compound have been determined, with an IC50 of 900 nM for Erv1 and 700 nM for ALR[1].
Signaling Pathway of this compound Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Analysis of this compound Induced Apoptotic Effects
The pro-apoptotic effects of this compound have been quantified in various studies. A notable effect is the induction of apoptosis in specific cell types, as evidenced by an increase in the SubG1 cell population during cell cycle analysis, which is indicative of DNA fragmentation.
| Cell Line | Treatment Concentration | Duration | Observed Effect | Reference |
| McA-RH7777 (Hepatocellular Carcinoma) | 30 µM | 72 hours | Strong increase in the SubG1 and G2-M cell population with a concomitant decrease in the G1 population. | [2] |
| Human Embryonic Stem Cells (hESCs) | 20 µM | 8 hours | Induction of apoptosis via cytochrome c release. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the impact of this compound on cellular apoptosis.
Cell Culture and Treatment
-
Cell Lines: McA-RH7777 rat hepatocellular carcinoma cells were cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% non-essential amino acids. Human embryonic stem cells (hESCs) were cultured under standard conditions.
-
This compound Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentration (e.g., 20 µM or 30 µM). Control cells are treated with an equivalent concentration of DMSO.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the percentage of cells in different phases of the cell cycle, with the SubG1 population representing apoptotic cells.
-
Cell Harvest: Adherent cells are washed with PBS, trypsinized, and collected. Suspension cells are collected by centrifugation.
-
Fixation: Cells are washed with cold PBS and fixed in ice-cold 70% ethanol while vortexing. Fixed cells can be stored at -20°C.
-
Staining: Fixed cells are washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Samples are analyzed on a flow cytometer. The DNA content is measured, and the percentage of cells in SubG1, G1, S, and G2/M phases is determined using appropriate software.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using flow cytometry.
Immunofluorescence for Cytochrome c Release
This method visualizes the translocation of cytochrome c from the mitochondria to the cytosol, a key indicator of apoptosis induction.
-
Cell Culture: Cells are grown on coverslips and treated with this compound.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody against cytochrome c and a mitochondrial marker (e.g., Tomm20). Subsequently, they are incubated with fluorescently labeled secondary antibodies.
-
Imaging: Coverslips are mounted on slides with a mounting medium containing a nuclear stain (e.g., Hoechst). Images are acquired using a fluorescence microscope. In healthy cells, cytochrome c co-localizes with the mitochondrial marker, while in apoptotic cells, it shows a diffuse cytosolic staining[1].
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression and cleavage of key apoptotic proteins.
-
Protein Extraction: Cells are lysed to extract total protein. For cytochrome c release, cytosolic and mitochondrial fractions are separated.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2 family members, cytochrome c). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mitochondrial Membrane Potential Assay
A decrease in mitochondrial membrane potential (ΔΨm) is an early event in apoptosis.
-
Cell Preparation: Cells are treated with this compound.
-
Staining: Cells are incubated with a fluorescent dye that is sensitive to mitochondrial membrane potential, such as JC-1 or TMRE.
-
Analysis: The fluorescence is measured using a flow cytometer, fluorescence microscope, or a plate reader. With JC-1, healthy cells with a high ΔΨm exhibit red fluorescence, while apoptotic cells with a low ΔΨm show green fluorescence.
Conclusion
This compound serves as a powerful pharmacological tool to induce and study mitochondrial-mediated apoptosis. Its specific mechanism of action, targeting the Mia40/Erv1 import machinery, provides a unique avenue to investigate the intricacies of mitochondrial protein homeostasis and its link to cell death. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the pro-apoptotic effects of this compound and similar compounds. Further research, particularly generating more extensive quantitative data across diverse cell lines, will be crucial in fully elucidating the therapeutic potential of targeting this mitochondrial pathway in diseases characterized by apoptosis dysregulation, such as cancer.
References
MitoBloCK-6: A Technical Guide for Studying Mitochondrial Biology
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for utilizing MitoBloCK-6 as a powerful molecular tool to investigate mitochondrial biology. This compound is a cell-permeable small molecule that selectively inhibits the mitochondrial disulfide relay system, offering a unique approach to studying mitochondrial protein import, redox regulation, and their impact on cellular physiology and disease.
Core Mechanism of Action
This compound is a potent inhibitor of the Erv1/ALR sulfhydryl oxidases. In the mitochondrial intermembrane space (IMS), the disulfide relay system, composed of Mia40 and Erv1 (also known as ALR in vertebrates), facilitates the import and oxidative folding of cysteine-rich proteins.[1][2] this compound disrupts this pathway by inhibiting the oxidase activity of Erv1/ALR.[1] This inhibition blocks the re-oxidation of Mia40, leading to the accumulation of reduced Mia40 and subsequently preventing the import of its substrate proteins into the IMS.[3]
The primary molecular target of this compound is Erv1/ALR, with inhibitory concentrations in the nanomolar range.[4][5] By disrupting the disulfide relay, this compound indirectly affects the import of various mitochondrial proteins, including those involved in the assembly of respiratory chain complexes and the maintenance of mitochondrial structure.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound from various studies.
| Target | IC50 Value | Assay Condition | Reference |
| Erv1 (yeast) | 900 nM | In vitro Amplex Red-HRP assay | [1] |
| ALR (human) | 700 nM | In vitro Amplex Red-HRP assay | [1][4] |
| Erv2 | 1.4 µM | In vitro Amplex Red-HRP assay | [4][5] |
Table 1: Inhibitory Potency of this compound
| Cell Line/Organism | Concentration | Effect | Reference |
| HeLa Cells | ~100 µM | No disruption of mitochondrial network or reduction in viability | [5] |
| Human Embryonic Stem Cells (hESCs) | 20 µM (8 hours) | Induction of apoptosis via cytochrome c release | [1][4] |
| Liver Cancer Cells (McA-RH7777) | 20-40 µM (72 hours) | Inhibition of proliferation, alteration of mitochondrial ultrastructure | [6][7] |
| Liver Cancer Cells (McA-RH7777) | 30 µM (72 hours) | Near complete proliferation arrest, ~30% decrease in mitochondrial heme content | [6][7] |
| Leukemia Cell Lines (OCI-AML2, TEX, Jurkat, NB4) | 5-10 µM | IC50 for cell killing | [4] |
| Zebrafish Embryos | 2.5 µM | Ventral body curvature and cardiac edema | [1] |
Table 2: Cellular and In Vivo Effects of this compound
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of this compound and its downstream consequences.
References
- 1. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 303215-67-0 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation [frontiersin.org]
Technical Whitepaper: The Role of Erv1/ALR Inhibition by MitoBloCK-6 in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract
The mitochondrial sulfhydryl oxidase Erv1/ALR is a critical component of the mitochondrial disulfide relay system (DRS), essential for the import and oxidative folding of proteins in the mitochondrial intermembrane space (IMS).[1][2][3] Upregulated expression of Erv1/ALR has been observed in various malignancies, including hepatocellular carcinoma (HCC), correlating with poor clinical outcomes and highlighting it as a promising therapeutic target.[1][2][4] MitoBloCK-6 is a potent and specific small-molecule inhibitor of Erv1/ALR.[5][6] This technical guide provides an in-depth analysis of the mechanism of Erv1/ALR inhibition by this compound and the resultant downstream effects on cancer cell pathophysiology. We consolidate quantitative data, detail key experimental methodologies, and present visual workflows and signaling pathways to offer a comprehensive resource for researchers in oncology and mitochondrial biology.
Introduction to Erv1/ALR and the Mitochondrial Disulfide Relay System
Erv1/ALR (Essential for Respiration and Viability 1/Augmenter of Liver Regeneration) is a FAD-dependent sulfhydryl oxidase located in the mitochondrial IMS.[7] It plays a pivotal role in the Mitochondrial Import and Assembly (MIA) pathway, also known as the disulfide relay system.[3] This pathway facilitates the import and proper folding of cysteine-rich proteins from the cytosol into the IMS.[6][8]
The core function of the MIA pathway involves two key proteins: Mia40 and Erv1/ALR.[3][4] Mia40, an oxidoreductase, recognizes incoming substrate proteins, forming transient disulfide bonds to facilitate their translocation and oxidative folding.[3][9] In this process, Mia40 becomes reduced. Erv1/ALR's essential function is to re-oxidize Mia40, allowing it to participate in subsequent rounds of protein import.[3][9] Erv1/ALR then transfers the electrons to terminal acceptors like cytochrome c, linking the protein import machinery to the electron transport chain.[4][10]
Given that many cancer types exhibit an increased demand for mitochondrial biogenesis and protein synthesis, the upregulation of the MIA pathway components, particularly Erv1/ALR, is a logical adaptation to support rapid proliferation.[1][11] This dependency creates a therapeutic vulnerability that can be exploited by targeted inhibitors.
This compound: A Potent Inhibitor of Erv1/ALR
This compound was identified through a chemical screen as a potent inhibitor of the oxidase activity of yeast Erv1 and its human ortholog, ALR.[6] It is a 3,5-dichlorosalicylaldehyde derivative that specifically targets the sulfhydryl oxidase function of Erv1/ALR.[6] Mechanistic studies show that this compound treatment locks the substrate precursor in a state bound to Mia40 by preventing the re-oxidation of Mia40 by Erv1/ALR, effectively halting the disulfide relay.[3][12] This inhibition disrupts the binding and electron transfer between Erv1/ALR and its partners, Mia40 and cytochrome c.[6]
Figure 1. The Mitochondrial Disulfide Relay System and Inhibition by this compound.
Cellular and Mitochondrial Consequences of Erv1/ALR Inhibition
Pharmacological inhibition of Erv1/ALR by this compound in cancer cells, particularly HCC and acute myeloid leukemia (AML), triggers a cascade of detrimental events, leading to a profound anti-proliferative effect.[1][5]
Proliferation Arrest and Cell Cycle Disruption
Treatment of cancer cells with this compound leads to a near-complete arrest of proliferation.[1][11] In McA-RH7777 liver cancer cells, a 72-hour treatment with 30 µM this compound resulted in a significant decrease in cell number, accompanied by a near-doubling in cell volume.[1][13] Cell cycle analysis revealed a significant increase in the SubG1 and G2-M cell populations, indicating cell death and mitotic arrest, respectively.[1]
Mitochondrial Impairment and Ultrastructural Changes
The most direct consequence of Erv1/ALR inhibition is severe mitochondrial dysfunction. While the overall mitochondrial network appears unaffected, electron microscopy reveals dose-dependent damage to the mitochondrial ultrastructure.[1][11] This includes a notable decrease in healthy Type 1 mitochondria (sharp, elongated cristae) and a corresponding increase in damaged Type 2 (rounded, ballooned cristae) and Type 3 (ruptured membranes) mitochondria.[1][11] High-resolution respirometry shows that this compound treatment impairs both NADH-linked and succinate-linked respiration, pointing to broad disruption of the electron transport chain.[1]
Disruption of Heme Synthesis and Iron Homeostasis
A critical finding is the link between Erv1/ALR function and mitochondrial iron homeostasis.[1][2] this compound treatment significantly decreases the mitochondrial heme content by nearly 30% without altering total cellular iron levels.[1][13] This suggests a blockage in the final steps of heme biosynthesis or transport, which is a mitochondria-centric process. The anti-proliferative effects of this compound can be largely reversed by supplementing cells with bioavailable hemin, confirming that disruption of heme metabolism is a key mechanism of its anti-cancer activity.[1][2][14] Furthermore, treated cells show increased sensitivity to iron chelators, underscoring the disruption of iron metabolism.[1]
Oxidative Stress and Apoptosis
Inhibition of the disulfide relay and the electron transport chain leads to increased oxidative stress. This is evidenced by significantly decreased cellular and mitochondrial GSH/GSSG ratios in this compound treated cells.[1][13] In human embryonic stem cells and certain cancer cell lines, this compound induces apoptosis via the release of cytochrome c from the mitochondria into the cytosol, triggering downstream caspase activation.[5][6]
Figure 2. Downstream Cellular Consequences of Erv1/ALR Inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: Inhibitory Potency of this compound
| Target Protein | IC₅₀ | Assay Type | Reference |
|---|---|---|---|
| Yeast Erv1 | 900 nM | In vitro oxidase activity | [5][6] |
| Human ALR | 700 nM | In vitro oxidase activity | [5][6] |
| Yeast Erv2 | 1.4 µM | In vitro oxidase activity |[5][6] |
Table 2: Cellular Effects of this compound on Cancer Cells
| Cell Line | Treatment | Effect | Magnitude | Reference |
|---|---|---|---|---|
| McA-RH7777 (HCC) | 30 µM, 72 h | Proliferation | Near-complete arrest | [1][11][13] |
| McA-RH7777 (HCC) | 30 µM, 72 h | Cell Volume | ~2x increase | [1][11][13] |
| McA-RH7777 (HCC) | 30 µM, 72 h | Mitochondrial Heme | ~30% decrease | [1][13] |
| OCI-AML2, TEX, etc. (Leukemia) | N/A | Cytotoxicity (IC₅₀) | 5-10 µM | [5] |
| hESCs | 20 µM, 8 h | Apoptosis | Cytochrome c release |[5] |
Table 3: Effect of this compound on Mitochondrial Ultrastructure in McA-RH7777 Cells
| Mitochondria Type | Description | Effect of this compound | Reference |
|---|---|---|---|
| Type 1 | Healthy; sharp, elongated cristae | Dose-dependent decrease | [1][11] |
| Type 2 | Damaged; rounded, ballooned cristae | Dose-dependent increase | [1][11] |
| Type 3 | Non-functional; ruptured membranes | Dose-dependent increase |[1][11] |
Key Experimental Protocols
Cell Culture and Treatment
The rat hepatocellular carcinoma cell line McA-RH7777 is cultured in Dulbecco's Modified Eagle Medium (DMEM) with 1.9 mM Glutamax and 4.5 g/L Glucose, supplemented with 10% FCS and 1% Penicillin/Streptomycin.[1] Cells are maintained at 37°C in a 5% CO₂ atmosphere.[1] For experiments, cells are typically seeded and treated with this compound (e.g., 20-40 µM) for specified durations (e.g., 72 hours).[1][11][13]
High-Resolution Respirometry
Mitochondrial respiration is measured using an Oxygraph-2k instrument (Oroboros Instruments).[1][13]
-
Cell Preparation: 2 x 10⁶ cells are added to 2.0 mL of Mir05 buffer in the oxygraph chamber.[1][13]
-
Permeabilization: The plasma membrane is permeabilized by adding 5 µg/mL digitonin to allow substrates access to the mitochondria.[1][13]
-
NADH-Linked Respiration (Complex I): 5 mM pyruvate, 2 mM malate, and 2.5 mM ADP are added to measure respiration driven by Complex I substrates.[1][13]
-
Succinate-Linked Respiration (Complex II): Complex I is inhibited with 0.5 µM rotenone, followed by the addition of 10 mM succinate to measure respiration driven by Complex II.[1][13] Oxygen flux is recorded throughout the experiment.[1]
Figure 3. Experimental Workflow for High-Resolution Respirometry.
Analysis of Mitochondrial Ultrastructure via Electron Microscopy
-
Cell Fixation: Cells are fixed, typically with glutaraldehyde, post-treatment.
-
Processing: Samples are post-fixed with osmium tetroxide, dehydrated through an ethanol series, and embedded in resin.
-
Sectioning & Staining: Ultrathin sections (70-90 nm) are cut and stained with uranyl acetate and lead citrate.
-
Imaging: Sections are imaged using a transmission electron microscope (TEM).
-
Quantification: Mitochondria are categorized into types (e.g., Type 1, 2, 3) based on cristae morphology and membrane integrity to quantify damage.[1][11]
In Vitro Erv1/ALR Oxidase Activity Assay
The sulfhydryl oxidase activity of recombinant Erv1/ALR is measured by monitoring the production of hydrogen peroxide (H₂O₂) using the Amplex Red-horseradish peroxidase (HRP) assay.[6]
-
Reaction Mixture: Recombinant Erv1 or ALR is incubated with the non-physiologic substrate DTT.
-
Inhibition: For IC₅₀ determination, various concentrations of this compound are pre-incubated with the enzyme before adding the substrate.[6]
-
Detection: The H₂O₂ produced from the oxidation of DTT reacts with Amplex Red in the presence of HRP to generate the fluorescent product resorufin, which is measured spectrophotometrically. A dose-dependent decrease in fluorescence indicates inhibition.[6]
Conclusion and Future Directions
The inhibition of Erv1/ALR by this compound presents a compelling anti-cancer strategy, particularly for malignancies dependent on high rates of mitochondrial activity. The mechanism of action is multi-faceted, stemming from the disruption of the essential mitochondrial disulfide relay system. This primary insult leads to profound secondary consequences, including the breakdown of mitochondrial structure and function, impairment of heme biosynthesis, and induction of cell cycle arrest and apoptosis. The link to iron and heme homeostasis is particularly significant, as many tumors have an increased iron demand, making this a potentially selective vulnerability.[1][2]
For drug development professionals, these findings validate Erv1/ALR as a druggable target in oncology. Future work should focus on optimizing the pharmacological properties of Erv1/ALR inhibitors for in vivo applications, exploring biomarkers to identify patient populations most likely to respond, and investigating potential combination therapies, for instance, with agents that also disrupt mitochondrial metabolism or iron homeostasis.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Interaction and Effect of a Small MitoBlock Library as Inhibitor of ALR Protein–Protein Interaction Pathway [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure of Yeast Sulfhydryl Oxidase Erv1 Reveals Electron Transfer of the Disulfide Relay System in the Mitochondrial Intermembrane Space - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting and maturation of Erv1/ALR in the mitochondrial intermembrane space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Interaction and Effect of a Small MitoBlock Library as Inhibitor of ALR Protein–Protein Interaction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation [frontiersin.org]
- 14. PuSH - Publikationsserver des Helmholtz Zentrums München: Mitochondrial impairment by this compound inhibits liver cancer cell proliferation. [push-zb.helmholtz-munich.de]
MitoBloCK-6: A Tool for Selective Elimination of Pluripotent Stem Cells
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
MitoBloCK-6 is a small molecule inhibitor that has garnered attention in stem cell research, not as a conventional differentiation-inducing agent, but as a tool for the selective elimination of pluripotent stem cells (PSCs). This technical guide provides an in-depth exploration of the effects of this compound on stem cells, focusing on its mechanism of action, experimental protocols, and the underlying signaling pathways. While not a direct driver of lineage-specific differentiation, this compound's ability to induce apoptosis specifically in undifferentiated human embryonic stem cells (hESCs) makes it a valuable reagent for purifying differentiated cell populations, a critical step in developing safe and effective cell-based therapies. This document summarizes the current understanding of this compound and provides practical guidance for its application in stem cell research.
Mechanism of Action: Targeting the Mitochondrial Disulfide Relay System
This compound exerts its effects by inhibiting the mitochondrial disulfide relay system, a crucial pathway for the import and folding of specific proteins into the mitochondrial intermembrane space (IMS). The key components of this system are Mia40, an oxidoreductase, and Erv1/ALR, a sulfhydryl oxidase.[1][2] this compound specifically targets and inhibits the oxidase activity of Erv1/ALR.[1]
In pluripotent stem cells, this pathway is essential for survival. Inhibition of Erv1/ALR by this compound disrupts the import of critical proteins, including small Tim proteins and those with twin CX9C motifs.[2] This disruption leads to mitochondrial dysfunction, culminating in the release of cytochrome c and the activation of the apoptotic cascade.[1][2] A key finding is that differentiated cells are largely unaffected by this compound at concentrations that are lethal to hESCs, suggesting a differential reliance on the Erv1/ALR pathway between pluripotent and differentiated states.[1][2]
Quantitative Effects of this compound on Stem Cells
The primary quantitative effect of this compound on pluripotent stem cells is the induction of apoptosis. The tables below summarize the available data on its potency and effects on mitochondrial protein import.
| Parameter | Value | Cell Type/System | Reference |
| IC50 (ALR) | 700 nM | In vitro | |
| IC50 (Erv1) | 900 nM | In vitro | |
| Apoptosis-inducing Concentration | ~20 µM | Human Embryonic Stem Cells (hESCs) |
Table 1: Potency of this compound
| Substrate Import/Oxidation | Effect of this compound | System | Reference |
| Erv1 Substrates | Attenuated import | Yeast Mitochondria | [1] |
| Tim13 and Cmc1 Oxidation | Inhibited | In vitro reconstitution assays | [1] |
| CX9 Proteins, Erv1, Tim23, AAC Import | Significantly reduced | Not specified |
Table 2: Inhibition of Mitochondrial Protein Import by this compound
Signaling Pathway of this compound-Induced Apoptosis in Pluripotent Stem Cells
The inhibition of the Erv1/ALR-Mia40 pathway by this compound triggers a cascade of events leading to apoptosis in pluripotent stem cells. The following diagram illustrates this signaling pathway.
References
Methodological & Application
Application Notes and Protocols for MitoBloCK-6 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoBloCK-6 is a potent and selective small molecule inhibitor of the mitochondrial Mia40/Erv1 disulfide relay system.[1][2] This system is crucial for the import and oxidative folding of cysteine-rich proteins into the mitochondrial intermembrane space (IMS).[2] The primary target of this compound is the sulfhydryl oxidase Erv1 (also known as Augmenter of Liver Regeneration or ALR in vertebrates), which plays a pivotal role in transferring electrons from reduced Mia40 to cytochrome c.[1][3] By inhibiting Erv1/ALR, this compound disrupts the import of numerous proteins essential for mitochondrial function and cellular homeostasis, making it a valuable tool for studying mitochondrial biology and a potential therapeutic agent in diseases with altered mitochondrial metabolism, such as cancer.[3][4][5]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, apoptosis, and mitochondrial function.
Mechanism of Action
This compound specifically inhibits the oxidase activity of Erv1/ALR.[1] This inhibition disrupts the mitochondrial disulfide relay system, leading to the accumulation of unprocessed substrate proteins in the cytosol and at the outer mitochondrial membrane.[1] A key consequence of this disruption is the impairment of the TIM22 import pathway, which is responsible for inserting carrier proteins into the inner mitochondrial membrane.[1] This multifaceted disruption of mitochondrial protein import ultimately leads to mitochondrial dysfunction, impacting cellular processes such as respiration, iron homeostasis, and cell survival.[4] In certain cell types, like human embryonic stem cells and some cancer cells, this can trigger apoptosis via the release of cytochrome c.[1][2][3]
References
- 1. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MitoBloCK-6 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoBloCK-6 is a cell-permeable dichlorosalicylaldehyde Schiff's base that functions as a potent and selective inhibitor of the Mia40/Erv1 redox-mediated import pathway in mitochondria. It targets key components of the mitochondrial disulfide relay system, including Erv1 and Augmenter of Liver Regeneration (ALR), thereby disrupting the import of specific proteins into the mitochondrial intermembrane space.[1][2][3] This disruption of mitochondrial protein import has been shown to induce apoptosis, inhibit cell proliferation, and trigger differentiation in various cell types, making this compound a valuable tool for studying mitochondrial function and a potential therapeutic agent in diseases like cancer.[1][4][5] These application notes provide recommended concentrations and detailed protocols for the use of this compound in in vitro studies.
Data Presentation: Recommended Concentrations of this compound
The effective concentration of this compound varies depending on the cell type, the duration of exposure, and the specific biological process being investigated. The following table summarizes the concentrations of this compound used in various in vitro applications as reported in the literature.
| Cell Type/System | Application | Concentration Range | Incubation Time | Outcome |
| Enzymatic Assays | Inhibition of Erv1/ALR/Erv2 | 700 nM - 1.4 µM (IC50) | Not Applicable | Inhibition of enzyme activity[1] |
| Leukemia Cell Lines (OCI-AML2, TEX, Jurkat, NB4) | Induction of Cell Death | 5 - 10 µM (IC50) | Not Specified | Cytotoxicity[1] |
| Induction of Differentiation | 0.078 - 5 µM | Not Specified | Increased expression of myeloid markers[1] | |
| Human Embryonic Stem Cells (hESCs) | Induction of Apoptosis | ~20 µM | 8 hours | Cytochrome c release and caspase-3 activation[1] |
| Liver Cancer Cells (McA-RH7777) | Inhibition of Proliferation | 20 - 40 µM | 72 hours | Decreased cell proliferation and mitochondrial impairment[1][4][5] |
| Acute Cytotoxicity Assessment | Up to 100 µM | 24 hours | No signs of acute cytotoxicity[4][5][6] | |
| HeLa and HEK293 Cells | Viability Assessment | ~100 µM | Not Specified | No reduction in cell viability or disruption of mitochondrial network |
| Isolated Yeast Mitochondria | Inhibition of Protein Import | 10 - 50 µM | Not Specified | Attenuated import of Erv1 substrates[2] |
Experimental Protocols
Protocol 1: Determination of IC50 for Cell Viability in Cancer Cell Lines
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of cancer cells, such as leukemia or liver cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., OCI-AML2, McA-RH7777)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.[5] Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 0.1 µM to 100 µM. Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: After incubation, allow the plate to equilibrate to room temperature for 30 minutes. Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration. Calculate the IC50 value using a suitable software.
Protocol 2: Induction of Apoptosis in Human Embryonic Stem Cells
This protocol describes how to induce and assess apoptosis in human embryonic stem cells (hESCs) using this compound.
Materials:
-
Human embryonic stem cells (hESCs)
-
hESC culture medium
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate hESCs in a 6-well plate and culture until they reach the desired confluency.
-
This compound Treatment: Treat the hESCs with 20 µM this compound in fresh culture medium.[1] Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 8 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
Cell Harvesting: After incubation, gently detach the cells using a suitable non-enzymatic cell dissociation solution.
-
Apoptosis Staining: Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound induced apoptosis.
Experimental Workflow for In Vitro Studies
Caption: General workflow for in vitro this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation [frontiersin.org]
Application Notes and Protocols for MitoBloCK-6 Treatment in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of MitoBloCK-6, a potent inhibitor of the mitochondrial Mia40/Erv1 disulfide relay system, in HeLa cells. This document outlines the mechanism of action, detailed experimental protocols, and expected outcomes, offering a valuable resource for investigating mitochondrial protein import and its role in cellular processes.
Introduction
This compound is a cell-permeable small molecule that selectively inhibits the Erv1/ALR oxidoreductase, a key component of the mitochondrial intermembrane space import and assembly (MIA) pathway. This pathway is crucial for the import of cysteine-rich proteins into the mitochondrial intermembrane space.[1] By inhibiting Erv1/ALR, this compound disrupts the mitochondrial disulfide relay system, leading to impaired mitochondrial function, which can affect cell proliferation and survival.[2][3][4] While it has been shown to induce apoptosis in human embryonic stem cells, its effects on HeLa cells are reported to be less severe, with some studies indicating no significant loss of viability at high concentrations.[5][6] However, other evidence suggests toxicity at a concentration of 100 µM.
Mechanism of Action
This compound's primary target is the Erv1/ALR protein. Inhibition of this protein blocks the re-oxidation of Mia40, a central component of the MIA pathway.[7] This disruption halts the import of substrate proteins, such as small Tim proteins and other cysteine-rich proteins, into the mitochondrial intermembrane space.[1] The consequences of this inhibition include altered mitochondrial ultrastructure, decreased mitochondrial heme levels, and a reduction in the cellular glutathione (GSH/GSSG) ratio.[2][3] In some cancer cell lines, this leads to a near-complete arrest of proliferation and cell cycle arrest.[2]
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound.
| Target | IC50 | Reference |
| Erv1 | 900 nM | [8] |
| ALR | 700 nM | [8] |
| Erv2 | 1.4 µM | [8] |
| Cell Line | Concentration | Treatment Time | Effect | Reference |
| McA-RH7777 (Liver Cancer) | 30 µM | 72 hours | Near-complete proliferation arrest, doubling in cell volume, increase in SubG1 and G2-M cell population. | [2] |
| Leukemia Cell Lines (OCI-AML2, TEX, Jurkat, NB4) | 5-10 µM | Not Specified | IC50 for cell killing. | [8] |
| Human Embryonic Stem Cells | 20 µM | 8 hours | Induction of apoptosis via cytochrome c release. | [8] |
| HeLa and HEK293 | ~100 µM | Not Specified | No reduction in cell viability. | [5] |
| HeLa | 100 µM | Not Specified | Toxic effect observed. |
Experimental Protocols
HeLa Cell Culture and Maintenance
-
Materials:
-
HeLa cells (ATCC CCL-2)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free
-
-
Protocol:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[9]
-
Passage cells when they reach 80-90% confluency.
-
To passage, aspirate the culture medium and wash the cells once with PBS.
-
Add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-10 mL of complete culture medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and seed into new culture flasks at the desired density.
-
This compound Stock Solution Preparation
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
-
Protocol:
-
This compound is soluble in DMSO at up to 100 mg/mL.[5]
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, for a 10 mM stock, dissolve 3.57 mg of this compound (MW: 357.23 g/mol ) in 1 mL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.[8]
-
This compound Treatment of HeLa Cells
-
Protocol:
-
Seed HeLa cells in the desired culture plates (e.g., 96-well for viability assays, 6-well for protein or cell cycle analysis) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. A typical seeding density for a 96-well plate is 5,000-10,000 cells per well.[10]
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare working concentrations of this compound by diluting the stock solution in complete culture medium. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included.
-
Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[11][12]
-
Cell Viability (MTT) Assay
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Protocol:
-
Following this compound treatment in a 96-well plate, add 10-20 µL of MTT solution to each well.[13]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Aspirate the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell Cycle Analysis by Flow Cytometry
-
Materials:
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
-
Protocol:
-
After treatment, harvest both adherent and floating cells. For adherent cells, use trypsin and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash once with PBS.
-
Resuspend the cell pellet in 1 mL of PBS and fix the cells by adding them dropwise into 4 mL of ice-cold 70% ethanol while vortexing gently.[11]
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells to remove the ethanol and wash once with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.[11]
-
Analyze the cell cycle distribution using a flow cytometer.
-
Western Blot for Apoptosis Markers
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection reagent
-
-
Protocol:
-
After treatment, collect cells and lyse them in RIPA buffer.[14]
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Experimental Workflow
References
- 1. drexel.edu [drexel.edu]
- 2. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometry analysis determined cell cycle [bio-protocol.org]
- 4. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial purification protocol for western blot | Abcam [abcam.com]
- 6. Isolation and Purification of Mitochondria from Cell Culture for Proteomic Analyses | Springer Nature Experiments [experiments.springernature.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Protocol for rapid manipulation of mitochondrial morphology in living cells using inducible counter mitochondrial morphology (iCMM) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation [frontiersin.org]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Mitochondrial Protein Import using MitoBloCK-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are essential organelles that play a central role in cellular metabolism, signaling, and apoptosis. The vast majority of mitochondrial proteins are encoded by nuclear DNA, synthesized in the cytoplasm as precursor proteins, and subsequently imported into the mitochondria through sophisticated protein import machineries. The Mia40/Erv1 disulfide relay system is a key pathway for the import and folding of cysteine-rich proteins into the mitochondrial intermembrane space (IMS). MitoBloCK-6 is a potent and selective small molecule inhibitor of this pathway, making it a valuable tool for studying the mechanisms of mitochondrial protein import and for investigating the pathological consequences of impaired import in various diseases, including cancer and neurodegenerative disorders.[1][2][3]
This compound primarily targets the sulfhydryl oxidase Erv1 and its mammalian homolog, ALR, thereby inhibiting the oxidation of Mia40 and disrupting the disulfide relay system.[1][4] This blockage leads to the accumulation of unprocessed precursor proteins and can induce apoptosis in certain cell types, such as human embryonic stem cells and acute myeloid leukemia cells.[2][4] These application notes provide detailed protocols for using this compound in mitochondrial protein import assays, substrate oxidation assays, and cell viability and apoptosis studies.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Organism/System | Reference |
| Erv1 | 900 nM | Yeast | [4] |
| ALR | 700 nM | Human | [4][5] |
| Erv2 | 1.4 µM | Yeast | [4][5] |
| OCI-AML2, TEX, Jurkat, NB4 (leukemia cell lines) | 5-10 µM | Human | [4] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Assay | Cell Type | Concentration | Effect | Reference |
| Mitochondrial Protein Import | Yeast Mitochondria | 25-50 µM | Attenuation of Erv1 substrate import | [1] |
| Apoptosis Induction | Human Embryonic Stem Cells (hESCs) | 20 µM (8 hours) | Cytochrome c release | [4] |
| Proliferation Inhibition | Liver Cancer Cells (McA-RH7777) | 20-40 µM (72 hours) | Inhibition of proliferation | [4] |
| Differentiation Induction | OCI-AML2, NB4 cells | 0.078-5 µM | Increased expression of myeloid markers | [4] |
Signaling Pathways and Experimental Workflows
Caption: Inhibition of the Mia40/Erv1 disulfide relay system by this compound.
Caption: Workflow for in vitro mitochondrial protein import assay with this compound.
Experimental Protocols
Protocol 1: In Vitro Mitochondrial Protein Import Assay
This protocol details the steps to assess the effect of this compound on the import of radiolabeled precursor proteins into isolated mitochondria.
Materials:
-
Isolated yeast or mammalian cell mitochondria
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Radiolabeled precursor protein (e.g., ³⁵S-methionine labeled Tim13, Cmc1, or other Mia40/Erv1 substrates) generated via in vitro transcription/translation kit
-
Import Buffer (e.g., 250 mM sucrose, 10 mM MOPS-KOH pH 7.2, 80 mM KCl, 5 mM MgCl₂, 2 mM KH₂PO₄, 5 mM DTT, 2 mM ATP, 5 mM NADH)
-
Proteinase K
-
Phenylmethylsulfonyl fluoride (PMSF)
-
SDS-PAGE reagents and equipment
-
Phosphorimager or X-ray film for autoradiography
Procedure:
-
Mitochondria Preparation: Isolate mitochondria from yeast or cultured mammalian cells using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial suspension.
-
Inhibitor Pre-incubation:
-
In separate microcentrifuge tubes, aliquot 50 µg of isolated mitochondria.
-
Add this compound to final concentrations of 25 µM and 50 µM. For the control, add an equivalent volume of DMSO.
-
Incubate for 15 minutes on ice.
-
-
Import Reaction:
-
Prepare a master mix containing Import Buffer and the radiolabeled precursor protein (typically 1-5% of the in vitro translation reaction volume).
-
Initiate the import reaction by adding the master mix to the mitochondria-inhibitor suspension.
-
Incubate at 30°C with gentle shaking. Collect aliquots at various time points (e.g., 0, 5, 15, 30 minutes).
-
-
Protease Treatment:
-
Transfer the collected aliquots to new tubes on ice.
-
To one set of samples for each time point, add Proteinase K to a final concentration of 50 µg/mL to digest non-imported proteins. Leave a corresponding set untreated (total imported and non-imported protein).
-
Incubate on ice for 20 minutes.
-
-
Stopping the Reaction and Mitochondrial Re-isolation:
-
Stop the protease digestion by adding PMSF to a final concentration of 1 mM.
-
Re-isolate the mitochondria by centrifugation at 12,000 x g for 5 minutes at 4°C.
-
Carefully remove the supernatant.
-
-
Analysis:
-
Resuspend the mitochondrial pellets in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or X-ray film.
-
Quantify the band intensities of the imported, processed protein to determine the import efficiency.
-
Protocol 2: Mia40/Erv1 Substrate Oxidation Assay
This assay measures the ability of the Mia40/Erv1 system to oxidize a substrate, which is inhibited by this compound.
Materials:
-
Recombinant purified Mia40 and Erv1 proteins
-
Reduced substrate protein (e.g., Tim13)
-
This compound (in DMSO)
-
DMSO (vehicle control)
-
Assay Buffer (e.g., 50 mM HEPES-KOH pH 7.4, 50 mM NaCl, 10% glycerol, 1 mM EDTA)
-
Thiol-modifying agent (e.g., 4-acetamido-4'-maleimidylstilbene-2,2'-disulfonic acid, AMS)
-
Non-reducing SDS-PAGE reagents
-
Western blot reagents and anti-substrate antibody
Procedure:
-
Inhibitor Pre-incubation:
-
Pre-incubate purified Erv1 with varying concentrations of this compound (e.g., 0.1 - 10 µM) or DMSO in Assay Buffer for 1 hour at 25°C.
-
-
Oxidation Reaction:
-
Initiate the reaction by adding reduced substrate (e.g., Tim13) and a catalytic amount of Mia40 to the Erv1-inhibitor mixture.
-
Incubate the reaction at 25°C.
-
-
Thiol Trapping:
-
At desired time points, take aliquots of the reaction and stop the reaction by adding a thiol-modifying agent like AMS, which adds mass to free thiol groups.
-
-
Analysis:
-
Analyze the samples by non-reducing SDS-PAGE to separate the oxidized and reduced forms of the substrate (the reduced, AMS-modified form will migrate slower).
-
Transfer the proteins to a membrane and perform a Western blot using an antibody against the substrate protein.
-
Quantify the bands corresponding to the oxidized and reduced forms to determine the extent of oxidation.
-
Protocol 3: Cell Viability and Apoptosis Assays
These protocols are for assessing the cytotoxic and pro-apoptotic effects of this compound on cultured cells.
Cell Viability Assay (e.g., MTT or resazurin-based):
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 1-100 µM) or DMSO for 24, 48, or 72 hours.
-
Assay: Add the viability reagent (e.g., MTT or resazurin) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Calculate the percentage of viable cells relative to the DMSO-treated control to determine the IC50 value.
Apoptosis Assay (Cytochrome c Release):
-
Cell Treatment: Treat cells with an effective concentration of this compound (e.g., 20 µM for hESCs) or an appropriate vehicle control for the desired time (e.g., 8 hours).
-
Cell Fractionation:
-
Harvest the cells and wash with ice-cold PBS.
-
Use a digitonin-based cell permeabilization method to selectively permeabilize the plasma membrane while leaving the mitochondrial outer membrane intact.
-
Separate the cytosolic fraction from the mitochondrial fraction by centrifugation.
-
-
Western Blot Analysis:
-
Run equal amounts of protein from the cytosolic and mitochondrial fractions on an SDS-PAGE gel.
-
Transfer the proteins to a membrane and probe with antibodies against cytochrome c and a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV) to verify the purity of the fractions.
-
-
Analysis: An increase in the cytochrome c signal in the cytosolic fraction of this compound-treated cells compared to the control indicates the induction of apoptosis.
Troubleshooting
-
Low protein import efficiency: Ensure mitochondria are fresh and have a good membrane potential. Optimize the concentration of precursor protein and ATP in the import reaction.
-
High background in import assay: Ensure complete digestion of non-imported proteins by optimizing the Proteinase K concentration and incubation time.
-
Inconsistent results with this compound: this compound is light-sensitive; store it protected from light. Ensure complete solubilization in DMSO before use.
-
No apoptosis observed: The sensitivity to this compound-induced apoptosis is cell-type dependent.[2] Ensure the correct concentration and incubation time are used for the specific cell line.
Conclusion
This compound is a powerful research tool for dissecting the intricacies of the mitochondrial protein import machinery. The protocols outlined in these application notes provide a framework for investigating the role of the Mia40/Erv1 pathway in mitochondrial biogenesis and cell fate. By carefully applying these methods, researchers can gain valuable insights into fundamental cellular processes and explore potential therapeutic strategies targeting mitochondrial dysfunction.
References
- 1. In vitro analysis of yeast mitochondrial protein import - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Import Assay into Mitochondria Isolated from Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In organello import of mitochondrial precursor proteins [bio-protocol.org]
- 5. Accessing Mitochondrial Protein Import in Living Cells by Protein Microinjection - PMC [pmc.ncbi.nlm.nih.gov]
Application of MitoBloCK-6 in apoptosis induction studies.
Introduction
MitoBloCK-6 is a small molecule inhibitor that selectively targets the mitochondrial Mia40/Erv1 disulfide relay system. This system is crucial for the import and folding of specific proteins into the mitochondrial intermembrane space. By inhibiting the oxidase activity of Erv1 (also known as ALR in mammals), this compound disrupts mitochondrial protein import, leading to the release of pro-apoptotic factors such as cytochrome c from the mitochondria into the cytosol. This event triggers the intrinsic pathway of apoptosis, making this compound a valuable tool for studying programmed cell death in various cell types, particularly in human embryonic stem cells (hESCs) and certain cancer cell lines.[1][2]
Mechanism of Action
This compound inhibits the Erv1/ALR-dependent import of proteins into the mitochondrial intermembrane space. This inhibition disrupts the mitochondrial disulfide relay system, ultimately causing the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates executioner caspases, such as caspase-3 and caspase-7, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2][3][4][5]
Data Presentation
Table 1: Effective Concentrations of this compound in Apoptosis Induction
| Cell Line/Organism | Concentration | Incubation Time | Observed Effect | Reference |
| Human Embryonic Stem Cells (hESCs) | 20 µM | 8 hours | Cytochrome c release and apoptosis induction. | [1] |
| Rat Hepatocellular Carcinoma (McA-RH7777) | 20-40 µM | 72 hours | Impaired mitochondrial ultrastructure and cell death. | [6] |
| Acute Myeloid Lymphoma (AML) stem cells | Not specified | Not specified | Reduced growth and viability, impaired mitochondrial structure and function. | [6][7] |
| Zebrafish Embryos | 2.5 µM | 72 hours | Cardiac edema and ventral body curvature. Higher concentrations were toxic. |
Table 2: IC50 Values of this compound and Related Compounds
| Compound | Target | IC50 Value | Assay Condition | Reference |
| This compound | Human ALR | 700 nM | In vitro | [1] |
| MitoBloCK-8 | ALR | 9.02 µM | Pure enzyme assay | [8] |
| MitoBloCK-9 | ALR | 2.15 µM | Pure enzyme assay | [8] |
| MitoBloCK-13 | ALR | 10.7 µM | Pure enzyme assay | [8] |
Mandatory Visualization
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for apoptosis induction studies.
Experimental Protocols
Protocol 1: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 20 µM) or DMSO as a vehicle control. Include an untreated control.
-
Incubation: Incubate the cells for the desired time period (e.g., 8-24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting:
-
Adherent cells: Gently detach the cells using trypsin-EDTA. Neutralize trypsin with complete medium and collect the cells by centrifugation at 300 x g for 5 minutes.
-
Suspension cells: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 2: Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7 in cells treated with this compound using a luminogenic substrate.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plate
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Treatment: Treat cells with various concentrations of this compound or DMSO.
-
Incubation: Incubate the plate for the desired time at 37°C.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis:
-
Subtract the average luminescence of the blank wells from all other measurements.
-
Plot the luminescence intensity against the concentration of this compound to determine the dose-dependent activation of caspase-3/7.
Protocol 3: Immunofluorescence Staining for Cytochrome c Release
This protocol visualizes the translocation of cytochrome c from the mitochondria to the cytosol in cells treated with this compound.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
DMSO (vehicle control)
-
MitoTracker™ Red CMXRos (or other mitochondrial marker)
-
4% Paraformaldehyde in PBS
-
0.1% Triton™ X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-Cytochrome c antibody
-
Secondary antibody: Alexa Fluor® 488-conjugated secondary antibody (or other appropriate conjugate)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat with this compound or DMSO as described in Protocol 1.
-
Mitochondrial Staining (Optional): Prior to fixation, incubate the cells with MitoTracker™ Red CMXRos (100 nM) for 30 minutes at 37°C to label the mitochondria.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and permeabilize with 0.1% Triton™ X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-cytochrome c antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the Alexa Fluor® 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS and counterstain with DAPI for 5 minutes.
-
Mounting: Wash the cells with PBS and mount the coverslips on microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Interpretation of Results:
-
Control cells: Punctate green fluorescence (cytochrome c) co-localizing with red fluorescence (mitochondria).
-
Apoptotic cells: Diffuse green fluorescence (cytochrome c) throughout the cytoplasm, indicating its release from the mitochondria.
References
- 1. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation [frontiersin.org]
- 8. The Interaction and Effect of a Small MitoBlock Library as Inhibitor of ALR Protein–Protein Interaction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MitoBloCK-6
These application notes provide detailed protocols for the solubility and preparation of MitoBloCK-6 in DMSO, intended for researchers, scientists, and drug development professionals. The information compiled here offers a comprehensive guide to utilizing this compound effectively in a laboratory setting.
Chemical and Physical Properties
This compound is a cell-permeable dichlorosalicylaldehyde Schiff's base that functions as a potent and selective inhibitor of the mitochondrial protein import pathway.[1] Its key properties are summarized below.
| Property | Value | Reference |
| Synonyms | MB6, MB-6, 2,4-Dichloro-6-(((((phenylamino)phenyl)imino)methyl)phenol) | [1] |
| Molecular Formula | C₁₉H₁₄Cl₂N₂O | [2][3] |
| Molecular Weight | 357.23 g/mol | [2][3] |
| CAS Number | 303215-67-0 | [2][3] |
| Appearance | Orange to yellow solid | [1][2] |
| Purity | ≥98% (HPLC) | [1] |
Solubility and Stock Solution Preparation
Proper preparation of this compound solutions is critical for experimental success. It is highly soluble in DMSO.[1][2]
| Solvent | Maximum Solubility | Molar Concentration | Reference |
| DMSO | 100 mg/mL | ~279.93 mM | [1][2] |
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for serial dilutions.
Materials:
-
This compound (solid)
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (recommended)
Procedure:
-
Weighing: Accurately weigh out 3.57 mg of this compound and place it into a microcentrifuge tube.
-
Solvent Addition: Add 1 mL of fresh, anhydrous DMSO to the tube. Using newly opened DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[2]
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the solid does not fully dissolve, sonicate the solution in an ultrasonic bath until it becomes clear.[2]
-
Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots protected from light.[2] For long-term storage (up to 6 months), store at -80°C. For shorter-term storage (up to 1 month), -20°C is sufficient.[2] Some sources suggest stability for up to 6 months at -20°C.[1]
Application Notes: Mechanism of Action
This compound selectively inhibits the Mia40/Erv1 redox-mediated import pathway in the mitochondrial intermembrane space (IMS).[1][4] Erv1 (and its human homolog, Augmenter of Liver Regeneration or ALR) is a sulfhydryl oxidase that is a key component of the mitochondrial disulfide relay system (DRS).[5][6][7][8] This system facilitates the import and oxidative folding of cysteine-rich proteins.
This compound inhibits the oxidase activity of Erv1/ALR.[2][4] This action disrupts the transfer of electrons from imported proteins to Mia40, then to Erv1/ALR, and ultimately to cytochrome c or molecular oxygen.[8] The inhibition of this crucial pathway blocks the proper folding and import of proteins like Tim13 and Cmc1, leading to mitochondrial dysfunction.[4][5] In certain cell types, such as human embryonic stem cells, this disruption can trigger apoptosis through the release of cytochrome c.[1][2][5]
The optimal concentration of this compound varies depending on the cell type and experimental goals.
| Application | Cell Type | Working Concentration | Reference |
| Mitochondrial Import Assays | Isolated Yeast Mitochondria | 25 - 50 µM | [4] |
| General Cell Culture | HeLa, HEK293 | Up to 100 µM (no viability loss) | [1] |
| Apoptosis Induction | Human Embryonic Stem Cells | ~20 µM | [1][2] |
| Anti-proliferative Studies | Liver Cancer Cells (McA-RH7777) | 20 - 40 µM | [6][7] |
| IC₅₀ (Cell Viability) | Leukemia Cell Lines | 5 - 10 µM | [2] |
Note: In cell culture media, concentrations exceeding 100 µM may lead to crystallization of the compound.[6][7]
Experimental Protocols
This protocol provides a framework for treating adherent mammalian cells with this compound.
Materials:
-
Cultured cells in appropriate multi-well plates or flasks
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment.
-
Preparation of Working Solution: On the day of the experiment, thaw the this compound stock solution. Prepare the desired final concentrations by diluting the stock solution in fresh, pre-warmed complete cell culture medium. For example, to make a 20 µM working solution, add 2 µL of the 10 mM stock to 998 µL of medium.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest concentration of this compound. This is crucial to control for any effects of the solvent on the cells.
-
Treatment: Remove the old medium from the cells. Wash once with PBS if necessary. Add the medium containing the desired concentration of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream assays, such as viability assays (MTT, trypan blue), apoptosis assays (caspase activity, annexin V staining), or mitochondrial function analysis.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation [frontiersin.org]
- 8. The Interaction and Effect of a Small MitoBlock Library as Inhibitor of ALR Protein–Protein Interaction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Applications of MitoBloCK-6 in Zebrafish Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoBloCK-6 is a small molecule inhibitor that targets the mitochondrial disulfide relay system, specifically by inhibiting the Erv1/ALR sulfhydryl oxidase. This system is crucial for the import and proper folding of cysteine-rich proteins into the mitochondrial intermembrane space. The zebrafish (Danio rerio) model, with its rapid, external embryonic development and optical transparency, serves as an excellent in vivo vertebrate system to study the systemic effects of mitochondrial dysfunction. These notes provide a detailed overview of the application of this compound in zebrafish embryos to investigate its impact on development and mitochondrial function.
Mechanism of Action: Inhibition of the Mia40/Erv1 Pathway
This compound disrupts the normal function of the mitochondrial intermembrane space assembly (MIA) pathway. It specifically inhibits the oxidase activity of Erv1 (essential for respiration and vegetative growth 1), also known as ALR (Augmenter of Liver Regeneration) in vertebrates. Erv1 is responsible for reoxidizing the oxidoreductase Mia40 after it has catalyzed the formation of disulfide bonds in newly imported proteins. By inhibiting Erv1/ALR, this compound effectively halts the import of substrates dependent on this pathway, leading to mitochondrial dysfunction.[1][2] This disruption has been shown to impair the import of key proteins such as the small Tim proteins, which are essential for the translocation of other proteins into the inner mitochondrial membrane.[1]
Key Applications in Zebrafish Models
The primary application of this compound in zebrafish is to study the consequences of mitochondrial disulfide relay system dysfunction on vertebrate development. Key observed applications and findings include:
-
Developmental Toxicity Assessment: this compound serves as a tool to induce specific mitochondrial defects, allowing for the study of resulting developmental abnormalities.
-
Cardiovascular Development Research: Exposure to this compound has been shown to specifically impair cardiac development, leading to conditions like cardiac edema.[1][2] This makes it a useful compound for investigating the role of mitochondrial health in heart formation.
-
Reversible Inhibition Studies: The effects of this compound have been reported to be reversible, providing a model to study recovery from mitochondrial stress during development.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of this compound in zebrafish embryo studies, based on published research.
| Parameter | Value | Details | Reference |
| Effective Concentration | 2.5 µM | This concentration induces clear phenotypic changes without causing immediate lethality. | [1] |
| Toxic Concentration | > 2.5 µM | Concentrations higher than 2.5 µM were found to be toxic to the developing embryos. | [1] |
| Treatment Initiation | 3 hours post-fertilization (hpf) | Treatment is initiated early in development to observe effects on organogenesis. | [1] |
| Treatment Duration | 3 hpf to 72 hpf | Continuous exposure throughout a significant period of embryonic development. | [1] |
| Reversibility Window | 3 hpf to 24 hpf | Exposure during this period followed by washout resulted in normal development at 72 hpf. | [1] |
| Key Phenotypes | Ventral body curvature, cardiac edema | These are the primary morphological defects observed at 72 hpf following treatment. | [1] |
Experimental Protocols
Protocol 1: Assessment of Developmental Toxicity of this compound in Zebrafish Embryos
This protocol details the procedure for treating zebrafish embryos with this compound and observing the resulting phenotypes.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Zebrafish embryos (wild-type, e.g., AB strain)
-
Embryo medium (E3)
-
Petri dishes or multi-well plates
-
Incubator at 28.5°C
-
Stereomicroscope
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, prepare a working solution of 2.5 µM this compound in E3 medium.
-
To do this, perform a serial dilution from the 10 mM stock. For example, dilute the stock 1:400 in E3 to get a 25 µM solution, and then dilute this 1:10 in E3 to reach the final concentration of 2.5 µM. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Prepare a control solution of E3 medium with the same final concentration of DMSO.
-
-
Zebrafish Embryo Treatment:
-
Collect freshly fertilized zebrafish embryos.
-
At 3 hours post-fertilization (hpf), select healthy, developing embryos.
-
Place 20-30 embryos per 10 cm petri dish (or an appropriate number for multi-well plates) containing the 2.5 µM this compound working solution.
-
Prepare a corresponding control group with embryos in the DMSO control solution.
-
-
Incubation and Observation:
-
Incubate the embryos at 28.5°C.
-
Observe the embryos daily under a stereomicroscope to monitor for developmental progression, mortality, and any morphological abnormalities.
-
At 72 hpf, perform a detailed phenotypic analysis, specifically looking for ventral body curvature and cardiac edema.[1]
-
Document the findings through imaging.
-
-
Reversibility Assay (Optional):
-
Treat a separate group of embryos with 2.5 µM this compound from 3 hpf to 24 hpf.
-
At 24 hpf, carefully remove the treatment solution, wash the embryos three times with fresh E3 medium, and then incubate them in fresh E3 medium until 72 hpf.
-
Compare the phenotype of this group with the continuously treated and control groups to assess the reversibility of the compound's effects.[1]
-
Conclusion and Future Directions
This compound is a potent and specific inhibitor of the mitochondrial disulfide relay system, and the zebrafish model has proven invaluable for characterizing its in vivo effects. The observed developmental defects, particularly in cardiac formation, underscore the critical role of mitochondrial protein import in vertebrate organogenesis. Future research could leverage this model to screen for potential therapeutic compounds that can rescue or mitigate the effects of mitochondrial dysfunction. Furthermore, combining this compound treatment with genetic models of mitochondrial disease in zebrafish could provide deeper insights into complex gene-environment interactions.
References
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with MitoBloCK-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoBloCK-6 is a small molecule inhibitor that specifically targets the Mia40/Erv1 disulfide relay system within the mitochondrial intermembrane space.[1] This system is crucial for the import and oxidative folding of cysteine-rich proteins. Inhibition of the Mia40/Erv1 pathway by this compound disrupts mitochondrial function, leading to the release of cytochrome c and subsequent activation of the apoptotic cascade.[1] These application notes provide a detailed guide for utilizing this compound to induce and analyze apoptosis by flow cytometry, a powerful technique for single-cell analysis of complex biological processes.
Mechanism of Action
This compound inhibits the sulfhydryl oxidase activity of Erv1 (also known as ALR), a key component of the mitochondrial disulfide relay system.[1] Erv1 is responsible for re-oxidizing Mia40 after it has catalyzed the formation of disulfide bonds in newly imported proteins. By inhibiting Erv1, this compound disrupts the import of essential mitochondrial proteins, leading to mitochondrial dysfunction. This disruption triggers the intrinsic pathway of apoptosis, characterized by the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.
Data Presentation
The following tables summarize the expected quantitative outcomes from flow cytometry analysis of apoptosis induced by this compound. The data is presented for a typical cancer cell line (e.g., MCF-7) and demonstrates a dose-dependent and time-dependent increase in apoptosis.
Table 1: Dose-Dependent Effect of this compound on Apoptosis in MCF-7 Cells (48-hour treatment)
| This compound Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 1.0 |
| 20 | 68.3 ± 4.2 | 18.4 ± 2.5 | 13.3 ± 2.1 |
| 40 | 45.1 ± 5.1 | 32.7 ± 3.8 | 22.2 ± 3.3 |
Table 2: Time-Course of Apoptosis Induction with 20 µM this compound in MCF-7 Cells
| Treatment Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.5 | 1.8 ± 0.4 |
| 8 | 88.4 ± 2.9 | 7.5 ± 1.1 | 4.1 ± 0.8 |
| 24 | 75.2 ± 3.7 | 15.3 ± 2.2 | 9.5 ± 1.5 |
| 48 | 68.3 ± 4.2 | 18.4 ± 2.5 | 13.3 ± 2.1 |
| 72 | 52.9 ± 5.5 | 25.1 ± 3.1 | 22.0 ± 2.9 |
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol outlines the steps for treating a selected cell line with this compound to induce apoptosis.
Materials:
-
Cell line of interest (e.g., MCF-7 human breast cancer cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
Allow the cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Prepare fresh dilutions of this compound in complete cell culture medium to the desired final concentrations (e.g., 10, 20, 40 µM). Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired time points (e.g., 8, 24, 48, 72 hours) at 37°C with 5% CO₂.
Protocol 2: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol describes the staining of this compound-treated cells with Annexin V-FITC and PI for the quantification of apoptosis by flow cytometry.[2][3]
Materials:
-
This compound treated and control cells (from Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
After the desired treatment period, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS, centrifuging after each wash.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining. Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Mandatory Visualizations
Signaling Pathway of this compound Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Flow Cytometry Analysis
Caption: Experimental workflow for apoptosis analysis.
Logical Relationship of Apoptotic Cell Populations
Caption: Quadrant analysis of apoptotic populations.
References
Application Notes and Protocols for Western Blot Analysis of Protein Import Inhibition by MitoBloCK-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoBloCK-6 is a cell-permeable small molecule that selectively inhibits the mitochondrial Mia40/Erv1 redox-mediated import pathway. Its primary target is the sulfhydryl oxidase Erv1 (also known as ALR in vertebrates), a key enzyme in the intermembrane space (IMS) responsible for the oxidative folding of imported proteins.[1][2][3] By inhibiting Erv1, this compound disrupts the import and folding of a subset of mitochondrial proteins, making it a valuable tool for studying mitochondrial protein biogenesis and a potential therapeutic agent in diseases with altered mitochondrial function, such as certain cancers.[3][4][5]
These application notes provide detailed protocols for utilizing western blot analysis to investigate the inhibitory effects of this compound on mitochondrial protein import. The protocols are intended for researchers in cell biology, biochemistry, and drug development.
Mechanism of Action
This compound inhibits the oxidase activity of Erv1, which is essential for reoxidizing the mitochondrial intermembrane space import and assembly (MIA) protein Mia40.[6] Mia40, in turn, facilitates the import and oxidative folding of cysteine-rich proteins into the IMS. By disrupting this pathway, this compound leads to the accumulation of unprocessed or unimported precursor proteins in the cytosol or at the mitochondrial outer membrane. This effect can be effectively quantified using western blot analysis. The inhibitor has been shown to decrease the binding of Mia40 and cytochrome c to Erv1.[1]
Data Presentation
Inhibitory Concentrations of this compound
| Target | IC50 | Organism/System | Reference |
| Erv1 | 900 nM | Yeast | [3] |
| ALR (Erv1 homolog) | 700 nM | Vertebrate | [3] |
| Erv2 | 1.4 µM | Yeast | [3] |
Effective Concentrations for Protein Import Inhibition in vitro
| Protein Substrate | This compound Concentration | Effect | Reference |
| Mia40, Cmc1, Cox19, Tim8 (Mia40/Erv1 pathway) | 25-50 µM | Strong decrease in import | [1] |
| Tim23, AAC (TIM22 pathway) | 20 µM | ~50% decrease in import | [1] |
| Su9-DHFR, cyt b2-DHFR, Hsp60 (TIM23 pathway) | up to 50 µM | No impairment of import | [1] |
Experimental Protocols
Protocol 1: In Vitro Protein Import Assay with Isolated Mitochondria followed by Western Blot
This protocol assesses the direct effect of this compound on the import of a specific protein into isolated mitochondria.
Materials:
-
Cultured cells or tissue for mitochondria isolation
-
Mitochondria isolation kit or buffers (e.g., NKM, homogenization, and mitochondrial suspension buffers)[7]
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Protein of interest precursor (can be in vitro translated and radiolabeled, or detected by specific antibody if endogenous)
-
Proteinase K
-
PMSF (phenylmethylsulfonyl fluoride)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Mitochondria Isolation:
-
In Vitro Import Reaction:
-
In a microcentrifuge tube, combine isolated mitochondria (typically 25-50 µg of protein) with import buffer.
-
Add the precursor protein of interest.
-
Add this compound to the desired final concentration (e.g., 10-50 µM). For the control, add an equivalent volume of DMSO.
-
Incubate the reaction at 30°C for 15-30 minutes with gentle agitation.
-
-
Protease Treatment:
-
Stop the import reaction by placing the tubes on ice.
-
To remove non-imported precursor protein, treat half of each sample with Proteinase K (typically 50 µg/mL) on ice for 15-20 minutes.
-
Add PMSF (1 mM final concentration) to inactivate the Proteinase K.
-
-
Mitochondrial Pellet Collection:
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Carefully remove the supernatant.
-
Wash the mitochondrial pellet with an appropriate buffer.
-
-
Sample Preparation for Western Blot:
-
Western Blot Analysis:
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Protocol 2: Analysis of Endogenous Protein Levels in Whole-Cell Lysates after this compound Treatment
This protocol is for assessing the impact of this compound on the steady-state levels of mitochondrial proteins in cultured cells.
Materials:
-
Cultured cells
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer)[9]
-
Protease and phosphatase inhibitor cocktail
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer
-
Primary antibodies against the mitochondrial protein of interest and a loading control (e.g., Actin or Tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.[9]
-
Collect the supernatant (whole-cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and Western Blot:
-
Prepare samples by mixing equal amounts of protein (10-50 µg) with 2X Laemmli sample buffer.[9]
-
Boil the samples at 95-100°C for 5 minutes.[9]
-
Proceed with western blot analysis as described in Protocol 1, steps 6. Be sure to probe for both the protein of interest and a loading control to normalize the data.
-
Visualizations
Signaling Pathway of this compound Inhibition
Caption: Mechanism of this compound inhibition of the Mia40/Erv1 protein import pathway.
Experimental Workflow for Western Blot Analysis
Caption: General workflow for western blot analysis of this compound treated samples.
References
- 1. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation [frontiersin.org]
- 5. Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Mitochondrial purification protocol for western blot | Abcam [abcam.com]
- 8. Isolation of Pure Mitochondria from Rat Kidneys and Western Blot of Mitochondrial Respiratory Chain Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Protocol – Mitophenome [mitophenome.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MitoBloCK-6 Precipitation
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting the precipitation of MitoBloCK-6 in cell culture media.
Troubleshooting Guide
Q1: I observed a precipitate in my cell culture medium after adding this compound. What does this look like and what could be the cause?
A1: Precipitation of this compound can appear as fine particles, cloudiness, or visible crystals in the culture medium.[1] This is distinct from microbial contamination, which may also cause turbidity but is often accompanied by a rapid pH change and the presence of microorganisms visible under a microscope.[1] One study noted that this compound can crystallize in culture at concentrations above 100 µM.[2][3]
The primary causes of compound precipitation in cell culture are multifactorial and can include:
-
High Compound Concentration: Exceeding the solubility limit of this compound in the final culture medium is a common cause.[1]
-
Solvent Shock: this compound is typically dissolved in a non-aqueous solvent like DMSO.[4][5] Rapidly diluting the DMSO stock into the aqueous culture medium can cause the compound to crash out of solution.[1]
-
Temperature Fluctuations: Changes in temperature, such as adding a cold stock solution to warm media, can decrease the solubility of the compound.[1][6] Repeated freeze-thaw cycles of the stock solution can also promote precipitation.[1]
-
Interaction with Media Components: Components of the cell culture medium, such as proteins and salts, can interact with this compound and reduce its solubility.[6][7]
-
pH of the Medium: The pH of the culture medium can influence the solubility of the compound.[1]
Below is a diagram illustrating the potential causes of this compound precipitation.
Q2: How can I prevent this compound from precipitating in my cell culture experiments?
A2: To prevent precipitation, a systematic approach to solution preparation and cell treatment is recommended. The following workflow can help you troubleshoot and avoid this issue.
Frequently Asked Questions (FAQs)
Q3: What is the recommended solvent and concentration for this compound stock solutions?
A3: this compound is soluble in DMSO at a concentration of 100 mg/mL.[4][5][8] It is recommended to use fresh, high-quality DMSO for reconstitution. For experimental use, preparing a concentrated stock solution (e.g., 10-20 mM) in DMSO is common practice.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: this compound solid can be stored at 2-8°C.[5][8] After reconstitution in DMSO, it is recommended to aliquot the stock solution and store it at -20°C for up to 6 months or at -80°C for longer-term storage.[4] It is important to protect the stock solution from light and avoid repeated freeze-thaw cycles.[4][7]
Q5: At what concentrations is this compound typically used in cell culture?
A5: The effective concentration of this compound can vary depending on the cell type and experimental endpoint. Published studies have used a range of concentrations:
-
Inhibition of protein import: 25-50 µM[9]
-
Inhibition of liver cancer cell proliferation: 20-40 µM[4][10]
-
Killing of leukemia cell lines: 5-10 µM[4]
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Data Summary
| Parameter | Value | Reference |
| Solubility in DMSO | 100 mg/mL | [4][5][8] |
| Molecular Weight | 357.23 g/mol | [4][5][11] |
| Appearance | Orange solid | [4][5] |
| Storage (Solid) | 2-8°C | [5][8] |
| Storage (DMSO Stock) | -20°C (up to 6 months) or -80°C | [4] |
| Application | Cell Type | Concentration Range | Reference |
| Protein Import Assay | Yeast Mitochondria | 25-50 µM | [9] |
| Apoptosis Induction | Human Embryonic Stem Cells (hESCs) | ~20 µM | [4][5] |
| Proliferation Inhibition | Liver Cancer Cells (McA-RH7777) | 20-40 µM | [4][10] |
| Cytotoxicity | Leukemia Cell Lines (OCI-AML2, TEX, etc.) | 5-10 µM | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C may aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Treatment of Cells with this compound
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the final desired concentration. Ensure the final DMSO concentration is consistent across all treatments and controls (typically ≤ 0.5%).
-
Gently swirl the culture plate while adding the final working solution of this compound dropwise to the cells.
-
Return the cells to the incubator for the desired treatment duration.
Signaling Pathway
This compound inhibits the Mia40/Erv1 disulfide relay system in the mitochondrial intermembrane space. This pathway is crucial for the import and oxidative folding of cysteine-rich proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 303215-67-0 [sigmaaldrich.com]
- 6. 常見的細胞培養問題:沉澱物 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 9. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation [frontiersin.org]
- 11. medkoo.com [medkoo.com]
Technical Support Center: Optimizing MitoBloCK-6 Concentration
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of MitoBloCK-6 for various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable small molecule that acts as a potent and selective inhibitor of the Mia40/Erv1 redox-mediated import pathway in the mitochondrial intermembrane space.[1][2][3] This pathway is crucial for the import and proper folding of specific cysteine-rich proteins into the mitochondria.[2] By inhibiting the oxidase activity of Erv1 and its homolog ALR, this compound disrupts the mitochondrial protein import machinery, which can lead to mitochondrial dysfunction and, consequently, cellular apoptosis or inhibition of proliferation.[1][4]
Q2: What is the typical effective concentration range for this compound?
A2: The effective concentration of this compound can vary significantly depending on the cell line, the duration of treatment, and the specific biological question being investigated. Concentrations ranging from nanomolar to micromolar have been reported to elicit different effects. For instance, the IC50 for inhibiting Erv1 and ALR oxidase activity in vitro is approximately 900 nM and 700 nM, respectively.[1][4] However, in cell-based assays, concentrations in the low micromolar range are often used to observe cellular effects.[4][5][6]
Q3: How does this compound affect different types of cells?
A3: this compound has been shown to have varying effects on different cell types:
-
Cancer Cells: It exhibits anti-cancer activity by inhibiting proliferation and inducing apoptosis in various cancer cell lines, including liver cancer and leukemia.[4] For example, in McA-RH7777 liver cancer cells, a 72-hour treatment with 30 µM this compound resulted in a near-complete proliferation arrest.[5][6] Leukemia cell lines (OCI-AML2, TEX, Jurkat, and NB4) show an IC50 of 5-10 µM.[4]
-
Stem Cells: this compound has been observed to selectively induce apoptosis in human embryonic stem cells (hESCs) at concentrations around 20 µM, while differentiated cells are less affected.[1][2] This suggests a critical role for the Mia40/Erv1 pathway in pluripotent stem cell maintenance.[1]
-
Other Mammalian Cells: In cell lines like HeLa and HEK293, this compound did not show significant disruption of the mitochondrial network or reduction in cell viability even at high concentrations (around 100 µM) in short-term assays.[3]
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. It is soluble in DMSO (dimethyl sulfoxide) at a concentration of 100 mg/mL.[3] For long-term storage, the stock solution should be kept at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[4] For cell culture experiments, the DMSO stock solution should be diluted to the final desired concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: No observable effect of this compound on my cells.
-
Possible Cause 1: Insufficient Concentration. The effective concentration of this compound is highly cell-line dependent.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations (e.g., 1 µM to 50 µM) based on the data provided in the tables below.
-
-
Possible Cause 2: Short Treatment Duration. The effects of inhibiting mitochondrial protein import may take time to manifest.
-
Possible Cause 3: Compound Instability. Improper storage or handling can lead to the degradation of the compound.
-
Solution: Ensure that the this compound stock solution is stored correctly and protected from light. Prepare fresh dilutions in media for each experiment.
-
-
Possible Cause 4: Cell Culture Media Components. Certain components in the cell culture media might interfere with the activity of this compound.[1]
-
Solution: While specific interfering components are not well-defined, consider using a different type of standard cell culture medium if consistent inactivity is observed.
-
Issue 2: High levels of cell death observed even at low concentrations.
-
Possible Cause 1: High Sensitivity of the Cell Line. Some cell lines, particularly stem cells and certain cancer cells, are highly sensitive to mitochondrial stress.[1][4]
-
Solution: Lower the concentration range in your dose-response experiments. You may need to test concentrations in the nanomolar to low micromolar range.
-
-
Possible Cause 2: Solvent Cytotoxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Always include a vehicle control (medium with the same concentration of solvent) in your experiments.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variation in Cell Seeding Density. The initial number of cells can influence their response to treatment.
-
Solution: Maintain a consistent cell seeding density for all experiments.
-
-
Possible Cause 2: Cell Passage Number. The characteristics of cell lines can change over multiple passages.
-
Solution: Use cells within a consistent and low passage number range for all experiments.
-
-
Possible Cause 3: Compound Precipitation. this compound may precipitate at higher concentrations in aqueous media.[6]
-
Solution: Visually inspect the media after adding this compound to ensure it is fully dissolved. If precipitation is observed, consider preparing a lower concentration stock solution or using a different formulation if available.
-
Data Presentation
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound
| Target | IC50 | Source |
| Erv1 | 900 nM | [1][4] |
| ALR | 700 nM | [1][4] |
| Erv2 | 1.4 µM | [4] |
Table 2: Effective Concentrations of this compound in Different Cell Lines
| Cell Line | Concentration | Treatment Duration | Observed Effect | Source |
| Human Embryonic Stem Cells (hESCs) | 20 µM | 8 hours | Induction of apoptosis via cytochrome c release. | [4] |
| McA-RH7777 (Rat Hepatocellular Carcinoma) | 20-40 µM | 72 hours | Alterations in mitochondrial ultrastructure. | [6] |
| McA-RH7777 (Rat Hepatocellular Carcinoma) | 30 µM | 72 hours | Near-complete inhibition of proliferation. | [5][6] |
| McA-RH7777 (Rat Hepatocellular Carcinoma) | Up to 100 µM | 24 hours | No signs of acute cytotoxicity. | [5][6] |
| OCI-AML2, TEX, Jurkat, NB4 (Leukemia) | 5-10 µM (IC50) | Not specified | Cytotoxicity. | [4] |
| OCI-AML2, NB4 (Leukemia) | 0.078-5 µM | Not specified | Increased differentiation. | [4] |
| Yeast Mitochondria | 10-50 µM | In vitro import assay | Inhibition of protein import. | [1] |
| HeLa, HEK293 | ~100 µM | Not specified | No significant effect on cell viability or mitochondrial network. | [3] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000 cells/well).[6] Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of this compound in cell culture medium for each desired final concentration. Also, prepare a 2X vehicle control (medium with the same concentration of DMSO).
-
Treatment: Remove the old medium from the wells and add 100 µL of the 2X this compound solutions or vehicle control to the appropriate wells. This will result in a 1X final concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[6]
-
Assay: After incubation, perform the CellTiter-Glo® assay according to the manufacturer's instructions. This typically involves adding the reagent to each well, incubating for a short period to stabilize the luminescent signal, and then reading the luminescence on a plate reader.
-
Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Assessing Mitochondrial Respiration using a Seahorse XF Analyzer
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at the optimal density determined for your cell line.
-
Treatment: Treat the cells with the desired concentration of this compound for the chosen duration.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with pyruvate, glutamine, and glucose, and incubate the plate at 37°C in a non-CO2 incubator.
-
Mito Stress Test: Load the injector ports of the sensor cartridge with mitochondrial stress test compounds (e.g., oligomycin, FCCP, and a mix of rotenone and antimycin A).
-
Seahorse Analysis: Place the cell culture microplate in the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) in real-time before and after the injection of each compound.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare these parameters between control and this compound-treated cells.
Mandatory Visualizations
Caption: Mechanism of action of this compound in the mitochondrial intermembrane space.
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Logical workflow for troubleshooting common issues with this compound experiments.
References
- 1. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 303215-67-0 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
How to determine the optimal incubation time for MitoBloCK-6 treatment.
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal incubation time for MitoBloCK-6 treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable small molecule that acts as a potent and selective inhibitor of the mitochondrial Mia40/Erv1 redox-mediated import pathway.[1][2][3] This pathway is crucial for the import and proper folding of cysteine-rich proteins into the mitochondrial intermembrane space (IMS).[1][2] By inhibiting the oxidase activity of Erv1 (also known as ALR), this compound disrupts the disulfide relay system, leading to the accumulation of unprocessed precursor proteins and subsequent mitochondrial dysfunction.[1][2][4] This disruption can induce apoptosis, as observed in human embryonic stem cells (hESCs), and inhibit the proliferation of cancer cells.[2][4][5]
Q2: I am new to using this compound. Where should I start to determine the optimal incubation time for my specific cell line and experiment?
A2: The optimal incubation time for this compound is highly dependent on the cell type and the biological question being investigated. A two-step experimental approach is recommended:
-
Dose-Response Experiment: First, perform a dose-response experiment to identify the effective concentration range of this compound for your cells. This involves treating cells with a range of concentrations for a fixed, intermediate time point (e.g., 24 or 48 hours).
-
Time-Course Experiment: Once an effective concentration is determined from the dose-response study, perform a time-course experiment. This involves treating cells with that fixed concentration for various durations (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal incubation time to observe the desired effect.
Q3: What are some common readouts to assess the effect of this compound treatment?
A3: The choice of readout will depend on your experimental goals. Common assays to assess the effects of this compound include:
-
Cell Viability and Proliferation Assays: (e.g., MTT, CellTiter-Glo®) to measure overall cytotoxicity and cytostatic effects.
-
Apoptosis Assays: (e.g., Annexin V/PI staining, Caspase-3/7 activity assays) to quantify the induction of programmed cell death.[2][4]
-
Mitochondrial Function Assays:
-
Mitochondrial Membrane Potential (ΔΨm) Measurement: Using dyes like JC-1 or TMRE to assess mitochondrial health.[6][7]
-
Oxygen Consumption Rate (OCR) Measurement: Using platforms like the Seahorse XF Analyzer to directly measure mitochondrial respiration.[8][9]
-
Measurement of Mitochondrial Reactive Oxygen Species (ROS): Using probes like MitoSOX™ Red.[7]
-
-
Western Blotting: To analyze the processing of specific mitochondrial proteins imported via the Mia40/Erv1 pathway or to detect markers of apoptosis (e.g., cleaved PARP, cytochrome c release).[4]
Q4: I am not seeing the expected effect of this compound in my experiment. What are some potential troubleshooting steps?
A4: If you are not observing the expected outcome, consider the following:
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final concentration of the solvent in your cell culture medium is not toxic to the cells (typically ≤ 0.1%).[10] Prepare fresh dilutions of the compound for each experiment.
-
Cell Density: The optimal cell seeding density is crucial. High cell density can sometimes mask the effects of a compound. Conversely, very low density may lead to poor cell health. Standardize your cell seeding density across experiments.
-
Incubation Time and Concentration: The effective concentration and incubation time can vary significantly between cell lines. It may be necessary to test a broader range of concentrations and time points. For example, while 20 µM for 8 hours induces apoptosis in hESCs, liver cancer cells have been treated with 20-40 µM for 72 hours to inhibit proliferation.[4][5]
-
Target Expression: Confirm that your cell line expresses the components of the Mia40/Erv1 pathway.
-
Controls: Always include appropriate controls, such as a vehicle-only control (e.g., DMSO) and an untreated control.[10]
Troubleshooting Guides
Issue: High variability between replicate wells.
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and practice proper pipetting techniques. For multi-well plates, consider using a multi-channel pipette for consistency. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Gently swirl the cell suspension between plating to prevent settling. |
| Edge Effects in the Plate | Avoid using the outer wells of the plate for experimental conditions as they are more prone to evaporation. Fill the outer wells with sterile medium or PBS. |
Issue: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step |
| Variation in Cell Passage Number | Use cells within a consistent and narrow passage number range for all experiments. |
| Inconsistent Incubation Times | Standardize all incubation times precisely. Use a timer to ensure consistency. |
| Different Batches of this compound or Reagents | Qualify new batches of the compound and critical reagents before use in large-scale experiments. |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine the Effective Concentration of this compound
Objective: To determine the concentration range of this compound that elicits a biological response in the chosen cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach and resume logarithmic growth (typically 18-24 hours).
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete cell culture medium. A common starting range is from 0.1 µM to 100 µM. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X this compound dilutions or the 2X vehicle control to the appropriate wells. This will result in a 1X final concentration. Include untreated control wells that receive fresh medium only.
-
Incubation: Incubate the plate for a fixed time point (e.g., 24 or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Assay: At the end of the incubation period, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability (%) against the logarithm of the this compound concentration to generate a dose-response curve. Calculate the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) from the curve using a non-linear regression model.
Protocol 2: Time-Course Experiment to Determine the Optimal Incubation Time
Objective: To determine the optimal incubation time for a fixed, effective concentration of this compound.
Methodology:
-
Cell Seeding: Seed an appropriate number of cells in multiple plates (one for each time point) or in a single plate if using a non-lytic, real-time assay.
-
Compound Preparation: Prepare the this compound solution in complete cell culture medium at the determined effective concentration (e.g., the IC₅₀ or a concentration that gives a significant but not complete effect from Protocol 1). Also, prepare a vehicle control.
-
Treatment: Treat the cells with this compound or the vehicle control.
-
Incubation and Analysis: At each designated time point (e.g., 0, 6, 12, 24, 48, 72 hours), perform the desired assay (e.g., apoptosis assay, mitochondrial function assay).
-
Data Analysis: Plot the measured response against the incubation time for both the this compound treated and vehicle-treated cells. The optimal incubation time will be the point at which the desired biological effect is robust and statistically significant.
Data Presentation
Table 1: Example Dose-Response Data for this compound Treatment (48-hour incubation)
| This compound Concentration (µM) | Average Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 0.1 | 98.1 | 4.8 |
| 1 | 85.3 | 6.1 |
| 5 | 62.5 | 5.5 |
| 10 | 48.9 | 4.9 |
| 20 | 25.7 | 3.8 |
| 50 | 10.2 | 2.5 |
| 100 | 5.1 | 1.9 |
Table 2: Example Time-Course Data for this compound Treatment (at 10 µM)
| Incubation Time (hours) | Apoptotic Cells (%) - Vehicle | Apoptotic Cells (%) - this compound |
| 0 | 2.1 | 2.3 |
| 6 | 2.5 | 8.7 |
| 12 | 2.8 | 15.4 |
| 24 | 3.1 | 35.8 |
| 48 | 3.5 | 55.2 |
| 72 | 4.0 | 68.9 |
Visualizations
Caption: Mechanism of action of this compound on the Mia40/Erv1 pathway.
References
- 1. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 303215-67-0 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation [frontiersin.org]
- 6. Assays for Mitochondria Function | Thermo Fisher Scientific - US [thermofisher.com]
- 7. academic.oup.com [academic.oup.com]
- 8. agilent.com [agilent.com]
- 9. Risk Assessment of Psychotropic Drugs on Mitochondrial Function Using In Vitro Assays [mdpi.com]
- 10. bitesizebio.com [bitesizebio.com]
Navigating Experimental Variability with MitoBloCK-6: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when using MitoBloCK-6. Designed for researchers, scientists, and drug development professionals, this resource offers detailed protocols and data to ensure consistent and reliable outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may lead to variability in experiments involving this compound.
Q1: My experimental results with this compound are inconsistent. What are the common causes of variability?
Variability in experimental outcomes with this compound can arise from several factors. Key areas to investigate include:
-
Compound Solubility and Stability: Ensure proper dissolution and storage of this compound.
-
Cell Line Specificity: Different cell lines may exhibit varying sensitivity to this compound.
-
Experimental Timing and Duration: The effects of this compound can be time-dependent.
-
Assay-Specific Conditions: The chosen experimental assay can influence the observed effects.
Q2: I'm observing precipitation in my culture medium after adding this compound. How can I prevent this?
Precipitation of this compound can occur at higher concentrations.[1][2][3] To avoid this:
-
Maximum Concentration: Do not exceed a concentration of 100 µM in your experiments.[1][2][3]
-
Stock Solution Preparation: Prepare stock solutions in high-quality, fresh DMSO. This compound is soluble in DMSO at up to 100 mg/mL.
-
Working Dilutions: When preparing working dilutions from your DMSO stock, ensure rapid and thorough mixing in the aqueous medium to prevent localized high concentrations that can lead to precipitation.
Q3: The inhibitory effect of this compound seems to vary between different cell lines. Why is this and how should I approach it?
The cellular response to this compound is highly dependent on the specific cell line's metabolic and genetic background. For instance, this compound has been shown to induce apoptosis in human embryonic stem cells (hESCs) but not in differentiated cells.[4] It also shows cytotoxic effects in leukemia cell lines at concentrations of 5-10 µM and inhibits the proliferation of liver cancer cells.[1][5]
-
Cell Line Characterization: Be aware of the expression levels of this compound targets, such as ALR/Erv1, in your cell line of choice. Upregulation of the mitochondrial disulfide relay system in many cancer cells can make them more sensitive to inhibition.[1][5]
-
Dose-Response Experiments: Always perform a dose-response curve for each new cell line to determine the optimal concentration for your desired effect.
Q4: How stable is this compound in solution and how should I store it?
Proper storage is critical for maintaining the activity of this compound and ensuring reproducible results.
-
Stock Solution Storage: Aliquot your DMSO stock solution and store it at -20°C for up to 6 months or -80°C for extended stability.[5] Avoid repeated freeze-thaw cycles.[5]
-
pH Stability: this compound has been shown to be stable over a pH range of 6.5 to 7.4.[4]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for the use of this compound.
Table 1: Inhibitory Concentrations of this compound
| Target | IC50 | Reference |
| ALR (human homolog of Erv1) | 700 nM | [4][5] |
| Erv1 (yeast) | 900 nM | [4][5] |
| Erv2 (yeast) | 1.4 µM | [5] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Temperature | Duration | Reference |
| -20°C | Up to 6 months | [5] |
| -80°C | Up to 6 months | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments utilizing this compound.
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve solid this compound in fresh, high-quality DMSO to a final concentration of 10 mM.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to 6 months or at -80°C for longer-term storage.[5] Protect from light.[5]
Protocol 2: General Cell Treatment with this compound
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound DMSO stock. Prepare the final working concentrations by diluting the stock solution in the appropriate cell culture medium. Ensure thorough mixing.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific experimental endpoint.
-
Downstream Analysis: Proceed with the planned downstream assays, such as proliferation assays, apoptosis detection, or mitochondrial function analysis.
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental troubleshooting.
Caption: Mechanism of action of this compound in the mitochondrial disulfide relay system.
References
- 1. Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Minimizing Cytotoxicity of MitoBloCK-6 in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of MitoBloCK-6 in long-term experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeable small molecule that selectively inhibits the Mia40/Erv1 redox-mediated import pathway in the mitochondrial intermembrane space.[1][2] This pathway is crucial for the import and oxidative folding of cysteine-rich proteins, including several components of the mitochondrial respiratory chain.[2][3] By inhibiting the sulfhydryl oxidase activity of Erv1 (and its human homolog, ALR), this compound disrupts the mitochondrial disulfide relay system, leading to impaired mitochondrial protein import, mitochondrial dysfunction, and in some cases, apoptosis.[2][4]
Q2: What are the known IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the target protein. The known values are summarized in the table below.
| Target Protein | IC50 Value |
| Erv1 | 900 nM[1] |
| ALR (human Erv1) | 700 nM[1] |
| Erv2 | 1.4 µM[1] |
| Leukemia Cell Lines (OCI-AML2, TEX, Jurkat, NB4) | 5-10 µM[1] |
Q3: Is this compound cytotoxic to all cell types?
A3: No, the cytotoxicity of this compound is highly cell-type dependent. For instance, human embryonic stem cells (hESCs) are particularly sensitive and undergo apoptosis at concentrations around 20 µM after 8 hours of treatment.[1][2] In contrast, some differentiated cell lines like HeLa and HEK293 show no significant reduction in viability even at concentrations up to 100 µM.[1][5] Liver cancer cells (McA-RH7777) show minimal acute cytotoxicity at 24 hours but exhibit a strong anti-proliferative effect and cell death after 72 hours of exposure to 30 µM this compound.[5][6]
Q4: How stable is this compound in cell culture medium?
A4: this compound is described as a stable compound.[2] For optimal results, it is recommended to prepare fresh stock solutions in DMSO and store them in aliquots at -20°C for up to 6 months, protected from light.[7] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Problem 1: High levels of cell death are observed in my long-term experiment.
| Possible Cause | Suggested Solution |
| Concentration is too high for the specific cell line. | Perform a dose-response curve for your specific cell line to determine the optimal, non-toxic concentration range for long-term studies. Start with a broad range of concentrations (e.g., 1 µM to 50 µM). |
| Cell line is highly sensitive to mitochondrial stress. | Consider using a more robust cell line if your experimental design allows. Alternatively, try reducing the treatment duration or using intermittent dosing (e.g., treat for 24 hours, then culture in drug-free medium for 24 hours). |
| Compound precipitation at high concentrations. | Visually inspect the culture medium for any signs of precipitation, especially at concentrations above 100 µM.[5] If precipitation occurs, use a lower concentration or a different solvent formulation if possible. |
| Accumulation of toxic metabolites. | Change the culture medium with freshly prepared this compound every 24-48 hours to prevent the accumulation of potentially toxic byproducts and to maintain a stable concentration of the inhibitor. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in cell health and density. | Standardize your cell culture conditions. Use cells within a consistent passage number range, seed at the same density for each experiment, and ensure cells are in the exponential growth phase at the start of the experiment. |
| Degradation of this compound. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Do not store diluted solutions for extended periods. |
| Solvent-related toxicity. | Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound to ensure that the observed effects are not due to the solvent. |
Experimental Protocols
Protocol: Long-Term (72-hour) Treatment of Adherent Cells with this compound
This protocol is adapted from a study on McA-RH7777 liver cancer cells and can be modified for other adherent cell lines.[5][8]
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
96-well or other appropriate culture plates
-
Incubator (37°C, 5% CO2)
-
Inverted microscope
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in sterile DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
-
Cell Seeding:
-
The day before the experiment, seed the cells into the desired culture plates at a density that will allow for logarithmic growth over the 72-hour treatment period without reaching confluency in the control wells.
-
Incubate the plates overnight at 37°C and 5% CO2 to allow the cells to attach.
-
-
Treatment:
-
On the day of the experiment, prepare fresh serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Optional but recommended for long-term experiments: To maintain a consistent concentration of the compound, replace the medium with freshly prepared treatment or control medium every 24 hours.
-
-
Incubation:
-
Return the plates to the incubator and culture for 72 hours.
-
-
Endpoint Analysis:
-
After 72 hours, assess cell viability and proliferation using a suitable assay (e.g., MTT, CellTiter-Glo, or direct cell counting).
-
Morphological changes can be observed and documented using an inverted microscope at various time points during the incubation.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound induced apoptosis.
Experimental Workflow for Minimizing Cytotoxicity
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 8. Frontiers | Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation [frontiersin.org]
Ensuring the stability of MitoBloCK-6 in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MitoBloCK-6. The information below is intended to help ensure the stability of this compound in aqueous solutions during your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter related to the stability of this compound.
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous solution. | The concentration of this compound exceeds its solubility limit in the aqueous buffer or cell culture medium. Higher concentrations of this compound have been observed to crystallize in cell culture.[1][2][3] | - Prepare stock solutions in 100% fresh DMSO at a concentration of up to 100 mg/mL.[4][5] - When diluting the DMSO stock into your aqueous experimental solution, ensure the final DMSO concentration is compatible with your experimental system and does not exceed the solubility limit of this compound in the final solution. - Perform a solubility test in your specific buffer or medium before conducting your main experiment. |
| Inconsistent or lower than expected activity of this compound. | - Degradation of stock solution: Improper storage of the stock solution can lead to degradation over time. - Degradation in experimental solution: Although generally stable, prolonged incubation under certain conditions (e.g., presence of strong nucleophiles, extreme pH outside the tested range) could potentially affect stability. - Inhibition by media components: Certain factors in the cell culture media may inhibit the action of this compound.[6] | - Stock solution storage: Store aliquots of the DMSO stock solution at -20°C for up to 1 month or at -80°C for up to 6 months, protected from light.[4][5][7] Avoid repeated freeze-thaw cycles.[4] - Fresh dilutions: Prepare fresh dilutions of this compound in your aqueous buffer or medium for each experiment from a properly stored stock. - Media testing: If inhibition is suspected, consider testing the activity of this compound in a simpler buffered solution to confirm its potency before testing in complex media.[6] |
| Variability in experimental results between batches. | - Purity of this compound: Different batches may have varying purity levels. - Handling inconsistencies: Differences in the preparation of stock solutions or final dilutions. | - Purity verification: Ensure you are using high-purity this compound (≥98% by HPLC).[5][7] - Standardized protocols: Follow a consistent and detailed protocol for the reconstitution and dilution of this compound for all experiments. |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions?
A1: this compound is considered a stable compound.[5][6] It has been shown to be stable in aqueous solutions over a pH range of 3.4 to 7.4, as determined by liquid chromatography-mass spectrometry (LC-MS) analysis.[6] The stability is partly attributed to the hydroxyl group at the ortho-position of the molecule.[6]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing stock solutions of this compound is fresh dimethyl sulfoxide (DMSO).[4][5] It is soluble in DMSO up to 100 mg/mL.[5]
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: Aliquoted stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][5][7] It is crucial to protect the solutions from light.[4][7][8]
Q4: Can I store this compound in an aqueous buffer?
A4: It is not recommended to store this compound in aqueous buffers for extended periods. For best results, prepare fresh dilutions in your aqueous experimental buffer from a DMSO stock solution immediately before use.
Q5: Does the pH of the aqueous solution affect the stability of this compound?
A5: this compound has been shown to be stable across a pH range of 3.4 to 7.4.[6] While an acidic pH might be expected to favor the hydrolysis of the imine linkage, studies have shown that this compound remains stable at pH 3.4.[6]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 357.23 g/mol | [4] |
| Solubility in DMSO | 100 mg/mL (279.93 mM) | [4][5] |
| IC50 (Erv1) | 900 nM | [4][5][6] |
| IC50 (ALR) | 700 nM | [4][5][6] |
| IC50 (Erv2) | 1.4 µM | [4][5][6] |
| Appearance | Yellow to orange solid | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder (≥98% purity)
-
Anhydrous, fresh DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of fresh DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 279.93 µL of DMSO to 1 mg of this compound).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be required.[4]
-
Aliquot the stock solution into smaller volumes in light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 1 month or -80°C for up to 6 months.[4]
-
Protocol 2: Assessment of this compound Stability by LC-MS
This protocol is based on the methodology described for confirming the stability of this compound.[6]
-
Materials:
-
This compound stock solution (in DMSO)
-
Aqueous buffers at desired pH values (e.g., pH 3.4, 6.5, 7.4)
-
LC-MS system (e.g., Agilent or equivalent)
-
Appropriate LC column (e.g., C18)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
-
Procedure:
-
Prepare solutions of this compound at a final concentration of ~10 µM in the different pH buffers. Ensure the final DMSO concentration is low and consistent across all samples.
-
Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Inject the aliquots into the LC-MS system.
-
Analyze the data by monitoring the peak area and retention time of the parent this compound mass. A stable compound will show a consistent retention time and a constant peak area over the time course.[6]
-
Visualizations
Caption: Workflow for assessing this compound stability using LC-MS.
Caption: Inhibition of the Mia40/Erv1 import pathway by this compound.
References
- 1. Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 303215-67-0 [sigmaaldrich.com]
- 6. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. This compound | Sigma-Aldrich [sigmaaldrich.com]
How to control for solvent effects when using MitoBloCK-6 in DMSO.
Welcome to the technical support center for MitoBloCK-6. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound, with a specific focus on controlling for the effects of its common solvent, Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the mitochondrial disulfide relay system. Specifically, it targets the sulfhydryl oxidase Erv1 and its homolog ALR, which are essential components of the Mia40/Erv1 redox-mediated import pathway in the mitochondrial intermembrane space.[1][2][3][4] By inhibiting Erv1/ALR, this compound blocks the import and oxidative folding of specific cysteine-rich proteins, thereby disrupting mitochondrial function.[1][4]
Q2: Why is DMSO used as a solvent for this compound, and what are the potential issues?
A2: this compound is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions.[2] However, DMSO itself can impact mitochondrial function, especially at concentrations above 1%.[5][6][7] These "solvent effects" can confound experimental results by mimicking or masking the specific effects of this compound. Potential issues include mitochondrial swelling, decreased membrane potential, increased reactive oxygen species (ROS) production, and induction of apoptosis.[5][6][7][8][9]
Q3: What is the recommended maximum concentration of DMSO to use in my experiments?
A3: To minimize solvent effects, it is crucial to use the lowest possible final concentration of DMSO in your cell culture or assay medium. Based on published studies, keeping the final DMSO concentration at or below 0.5% is generally recommended to avoid significant mitochondrial toxicity.[5][10][11] Some studies have used 1% DMSO as a vehicle control, but this concentration may still induce some mitochondrial damage.[1][6][7][9]
Troubleshooting Guide
Problem 1: I am observing high levels of apoptosis or cell death in my vehicle control group (treated with DMSO only).
-
Possible Cause: The final concentration of DMSO in your experiment is too high, leading to mitochondrial damage and apoptosis.[5][6][7]
-
Solution:
-
Reduce DMSO Concentration: Lower the final DMSO concentration in your culture medium to ≤0.5%.[5][10][11] This may require preparing a more dilute stock solution of this compound, if its solubility permits.
-
Perform a DMSO Dose-Response Curve: Before your main experiment, treat your cells with a range of DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1%) to determine the highest concentration that does not cause significant toxicity in your specific cell type.
-
Use Fresh DMSO: Use fresh, high-quality, anhydrous DMSO for preparing your stock solutions, as DMSO can absorb water, which may affect its properties and solubility of the compound.
-
Problem 2: The effects of this compound are not consistent or reproducible.
-
Possible Cause: The effects of DMSO are masking or interfering with the specific activity of this compound.
-
Solution:
-
Strict Vehicle Control: Always include a vehicle control group treated with the exact same final concentration of DMSO as your this compound treated groups. This is the most critical control for differentiating the effects of the compound from the solvent.
-
Quantitative Analysis: Quantify the effects in both the this compound and vehicle control groups and subtract the baseline effect of the vehicle.
-
Consider Alternative Solvents: If DMSO-induced effects remain a significant issue, you may explore the solubility of this compound in other organic solvents, although this would require extensive validation.
-
Data Presentation
Table 1: Summary of DMSO Effects on Mitochondrial Function
| DMSO Concentration | Observed Effects on Mitochondria | Recommendation for this compound Experiments |
| > 1% | Swelling, loss of cristae, decreased membrane potential, increased ROS, cytochrome c release, apoptosis.[5][6][7][8][9] | Not Recommended. High risk of confounding results. |
| ~ 1% | Can cause mitochondrial damage, membrane potential impairment, and ROS production in some cell types.[6][7][9] | Use with caution. A robust vehicle control is essential. |
| ≤ 0.5% | Generally considered to have minimal toxic effects on mitochondria. May have antioxidant properties at very low doses.[5][10][11] | Recommended. Ideal for minimizing solvent-induced artifacts. |
Experimental Protocols
Protocol 1: Determining the Optimal DMSO Concentration
-
Cell Seeding: Plate your cells at the desired density and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of your DMSO in the cell culture medium to achieve final concentrations of 0.1%, 0.25%, 0.5%, and 1%.
-
Treatment: Replace the medium in your cell plates with the medium containing the different DMSO concentrations. Include an untreated control group (medium only).
-
Incubation: Incubate the cells for the same duration as your planned this compound experiment.
-
Assessment of Mitochondrial Health: Evaluate mitochondrial membrane potential using a fluorescent dye such as TMRM or TMRE, or assess cell viability using an MTT or similar assay.
-
Analysis: Determine the highest DMSO concentration that does not significantly alter mitochondrial membrane potential or cell viability compared to the untreated control. This will be your optimal DMSO concentration for subsequent experiments.
Protocol 2: Vehicle Control for this compound Experiments
-
Prepare Stock Solutions: Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Prepare Treatment Media:
-
This compound Treatment Group: Dilute the this compound stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration is at your predetermined optimal level (e.g., ≤0.5%).
-
Vehicle Control Group: Add the same volume of 100% DMSO that was used for the this compound group to an equivalent volume of cell culture medium. This ensures the final DMSO concentration is identical to the treatment group.
-
Untreated Control Group: Prepare a plate with cells in medium only.
-
-
Experiment: Treat the cells and perform your downstream analysis.
-
Data Normalization: When analyzing your data, normalize the results of the this compound treated group to the vehicle control group to account for any effects of the DMSO.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Recommended experimental workflow.
References
- 1. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Double-Edged Sword of DMSO: Healing Agent or Mitochondrial Damager? [orthomolecular.org]
- 6. researchgate.net [researchgate.net]
- 7. "Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potent" by Chan Yuan, Junying Gao et al. [uknowledge.uky.edu]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Implication of Low Dose Dimethyl Sulfoxide on Mitochondrial Function and Oxidative Damage in Cultured Cardiac and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Implication of Low Dose Dimethyl Sulfoxide on Mitochondrial Function and Oxidative Damage in Cultured Cardiac and Cancer Cells [mdpi.com]
Overcoming resistance to MitoBloCK-6 in cancer cell lines.
Welcome to the technical support center for MitoBloCK-6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and address potential resistance to this compound in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable small molecule inhibitor of the mitochondrial disulfide relay system (DRS).[1][2] It primarily targets the sulfhydryl oxidase Erv1 (also known as ALR), which is essential for the import and oxidative folding of cysteine-rich proteins into the mitochondrial intermembrane space (IMS).[1][3] By inhibiting Erv1, this compound disrupts the import of crucial proteins like Mia40 substrates, leading to mitochondrial impairment, cell proliferation deficits, and apoptosis in sensitive cancer cell lines.[3][4][5]
Q2: What are the typical IC50 values for this compound in sensitive cancer cell lines?
A2: The half-maximal inhibitory concentration (IC50) for the primary target enzyme, Erv1/ALR, is in the nanomolar range. However, the effective concentration for inducing cell death (cytotoxicity) in cancer cell lines is typically in the low micromolar range. For example, leukemia cell lines such as OCI-AML2 and NB4 show an IC50 between 5-10 µM.[4]
Q3: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A3: While specific clinical resistance mechanisms to this compound are still under investigation, resistance to targeted agents in cancer cells generally involves one or more of the following:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump the drug out of the cell, reducing its intracellular concentration. Studies in yeast have shown that deleting multidrug resistance pumps increases sensitivity to this compound.[3]
-
Target Alteration: Mutations in the GFER gene (encoding Erv1/ALR) could alter the drug-binding site, reducing the inhibitory effect of this compound.
-
Metabolic Reprogramming: Cancer cells may adapt their metabolism to rely less on pathways disrupted by this compound. For instance, they might enhance glycolysis or utilize alternative pathways to maintain mitochondrial function and ATP production, a known strategy for overcoming resistance to other mitochondria-targeting drugs.[6][7]
-
Upregulation of Bypass Pathways: Cells might compensate for the inhibited disulfide relay system by upregulating alternative protein import or folding mechanisms or enhancing antioxidant defenses to cope with mitochondrial stress.
Q4: Are there any known combination therapies to enhance this compound efficacy or overcome resistance?
A4: Specific combination therapies to overcome this compound resistance have not been extensively published. However, based on general principles of cancer therapy, several strategies could be explored:
-
ABC Transporter Inhibitors: Combining this compound with inhibitors of efflux pumps (e.g., Verapamil or Tariquidar for P-gp) could restore intracellular drug concentrations.
-
Inhibitors of Glycolysis: Since resistant cells might upregulate glycolysis, combining this compound with glycolytic inhibitors (e.g., 2-deoxyglucose) could create a synthetic lethal scenario.
-
Inducers of Oxidative Stress: Given that this compound impairs mitochondrial function, combining it with agents that further increase reactive oxygen species (ROS) could push resistant cells past their survival threshold.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: The IC50 of this compound in my cell line has significantly increased after continuous culture with the drug.
-
Question: How can I confirm that my cells have developed resistance and are not just experiencing experimental variability?
-
Answer: First, perform a dose-response curve with a new, validated batch of this compound to rule out compound degradation. Culture the suspected resistant cells alongside the parental (sensitive) cell line and determine the IC50 for both in parallel using a cell viability assay (see Protocol 1). A fold-change in IC50 of >3-5 is a strong indicator of acquired resistance.
-
-
Question: What are the first molecular markers I should investigate in my confirmed resistant cell line?
-
Answer: We recommend investigating changes in the expression of key proteins. Perform a western blot (see Protocol 2) to compare the parental and resistant lines. Key targets include:
-
ABCB1 (P-glycoprotein): To check for increased drug efflux.
-
Erv1/ALR: To see if the target protein expression level has changed.
-
TOMM20: As a general marker for the outer mitochondrial membrane protein import machinery.[9][10]
-
Markers of metabolic phenotype: Such as GLUT1 (for glycolysis) or key subunits of the electron transport chain.
-
-
-
Question: How can I test if increased drug efflux is the cause of resistance?
-
Answer: You can perform a functional efflux pump assay (see Protocol 3) using a fluorescent substrate like Rhodamine 123. If your resistant cells accumulate less dye than the parental cells, and this effect is reversed by an ABC transporter inhibitor, it strongly suggests efflux-mediated resistance.
-
Problem 2: My cells show initial signs of mitochondrial stress (e.g., changes in morphology) but do not undergo apoptosis upon this compound treatment.
-
Question: What cellular pathways might be preventing apoptosis in my cells?
-
Answer: Cells may have acquired mechanisms to tolerate mitochondrial dysfunction. This could involve the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) or enhanced antioxidant capacity (e.g., increased glutathione levels). A study on hepatocellular carcinoma cells showed that while this compound impaired mitochondria, cell death occurred later, suggesting a window for adaptation.[5]
-
-
Question: How can I investigate if metabolic reprogramming is contributing to survival?
-
Answer: You can assess the metabolic phenotype of your parental and resistant cells using extracellular flux analysis (e.g., Seahorse Analyzer). Compare the Oxygen Consumption Rate (OCR) as a measure of mitochondrial respiration and the Extracellular Acidification Rate (ECAR) as a measure of glycolysis. A shift towards a more glycolytic phenotype in resistant cells would indicate metabolic adaptation.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound.
Table 1: Reported IC50 Values for this compound
| Target / Cell Line | Type | IC50 Value | Reference |
|---|---|---|---|
| Erv1 (human ALR) | Enzymatic Assay | 700 nM | [2][4] |
| Erv1 (yeast) | Enzymatic Assay | 900 nM | [3][4] |
| Erv2 (yeast) | Enzymatic Assay | 1.4 µM | [2][4] |
| OCI-AML2 (Leukemia) | Cell Viability | 5 - 10 µM | [4] |
| NB4 (Leukemia) | Cell Viability | 5 - 10 µM | [4] |
| McA-RH7777 (Liver Cancer) | Proliferation Inhibition | ~30 µM (at 72h) |[5][11] |
Table 2: Hypothetical Example of Acquired Resistance
| Cell Line | IC50 of this compound (72h) | Fold Change | Potential Marker (Protein Expression) |
|---|---|---|---|
| Parental MCF-7 | 8 µM | 1x | ABCB1 (Low), Erv1 (Moderate) |
| MCF-7-MitoR (Resistant) | 45 µM | 5.6x | ABCB1 (High), Erv1 (Moderate) |
Visualizations
Caption: Mechanism of this compound action and potential resistance pathways.
Caption: Logical workflow for troubleshooting suspected this compound resistance.
Experimental Protocols
Protocol 1: Determining IC50 via Cell Viability Assay (e.g., using Resazurin)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours. Include wells for 'no-cell' and 'vehicle-only' controls.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range would be from 100 µM down to 0.1 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the appropriate drug dilution to each well. Incubate for 72 hours under standard culture conditions.
-
Viability Assessment: Add 20 µL of Resazurin solution (e.g., 0.15 mg/mL in PBS) to each well and incubate for 2-4 hours, or until a color change is observed.
-
Data Acquisition: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm) using a plate reader.
-
Data Analysis:
-
Subtract the average 'no-cell' background from all readings.
-
Normalize the data to the 'vehicle-only' control wells (set to 100% viability).
-
Plot the normalized viability (%) against the log-transformed drug concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 2: Western Blotting for Resistance Markers
-
Protein Extraction: Lyse parental and resistant cells with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Recommended antibodies:
-
Anti-ABCB1 (1:1000)
-
Anti-GFER/Erv1 (1:1000)
-
Anti-TOMM20 (1:2000)
-
Anti-β-Actin or Anti-GAPDH (1:5000) as a loading control.
-
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (1:5000 in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of target proteins to the loading control to compare expression levels between parental and resistant cells.
Protocol 3: Functional Drug Efflux Assay (Rhodamine 123 Accumulation)
-
Cell Preparation: Harvest 1x10^6 cells (parental and resistant) per condition. For a control group, pre-incubate cells with an ABCB1 inhibitor (e.g., 10 µM Verapamil) for 1 hour.
-
Dye Loading: Add Rhodamine 123 to a final concentration of 1 µM to all cell suspensions. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Flow Cytometry: Resuspend the cells in fresh, ice-cold PBS and analyze them immediately on a flow cytometer, measuring fluorescence in the FITC channel (or equivalent).
-
Data Analysis:
-
Compare the geometric mean fluorescence intensity (MFI) between samples.
-
Interpretation: If resistant cells show lower MFI than parental cells, it indicates increased efflux. If pre-incubation with Verapamil restores the MFI in resistant cells to a level similar to that of parental cells, it confirms that the efflux is mediated by ABCB1.
-
References
- 1. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting mitochondrial biogenesis to overcome drug resistance to MAPK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploiting mitochondrial dysfunction to overcome BRAF inhibitor resistance in advanced melanoma: the role of disulfiram as a copper ionophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic anticancer effects of mitochondria-targeting peptide combined with paclitaxel in breast cancer cells: a preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitoribosomal synthetic lethality overcomes multidrug resistance in MYC-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TOMM40 translocase of outer mitochondrial membrane 40 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of MitoBloCK-6 and Other Erv1 Inhibitors: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of MitoBloCK-6 with other known inhibitors of the essential mitochondrial sulfhydryl oxidase Erv1. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their studies of mitochondrial protein import and related cellular processes.
This compound is a potent and selective inhibitor of the Mia40/Erv1 redox-mediated import pathway. It is a cell-permeable, stable dichlorosalicylaldehyde Schiff's base that has been instrumental in dissecting the disulfide relay system in yeast and vertebrate mitochondria.[1][2] This guide will compare its performance against other identified Erv1 inhibitors based on available experimental data.
Quantitative Efficacy Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other small molecule inhibitors against Erv1 and its related proteins, ALR (the human homolog of Erv1) and Erv2 (the yeast endoplasmic reticulum paralog).[1][3][4]
| Inhibitor | Target | IC50 | Reference |
| This compound | Erv1 | 900 nM | [1][3] |
| ALR | 700 nM | [1][3] | |
| Erv2 | 1.4 µM | [1][3] | |
| ES-2 | Erv1 | 2.2 µM | [1] |
| MB-8 | ALR | 9.02 µM | [4] |
| MB-9 | ALR | 2.15 µM | [4] |
| MB-13 | ALR | 10.7 µM | [4] |
Note: ES-1, another analog, showed no inhibitory effect on Erv1 function in in vitro assays.[1]
Mechanism of Action and Cellular Effects
This compound inhibits Erv1 oxidase activity, which in turn attenuates the import of Erv1 substrates into mitochondria.[1][2] It has been shown to interfere with the binding or electron transfer between Mia40, cytochrome c, and/or oxygen.[1] This disruption of the mitochondrial disulfide relay system leads to various cellular effects, including:
-
Impaired Protein Import: this compound significantly reduces the import of cysteine-rich proteins, such as Tim13 and Cmc1, into the mitochondrial intermembrane space.[1][2] It also unexpectedly affects the carrier import pathway by impairing the transfer of substrates to the TIM22 complex.[1][2]
-
Induction of Apoptosis: In human embryonic stem cells (hESCs), this compound induces apoptosis via cytochrome c release, suggesting a critical role for ALR in hESC homeostasis.[2][3] However, it does not significantly reduce the viability of differentiated cells like HeLa and HEK293 at high concentrations.
-
Anti-cancer Activity: this compound has demonstrated anti-proliferative effects in liver cancer and leukemia cell lines.[3][5] In hepatocellular carcinoma cells, it leads to profound mitochondrial alterations and proliferation deficits.[5][6][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Mia40/Erv1 disulfide relay system, the target of this compound and other inhibitors, and a general workflow for assessing inhibitor efficacy.
Caption: The Mia40/Erv1 disulfide relay system for protein import into the mitochondrial intermembrane space.
Caption: A generalized workflow for screening and evaluating the efficacy of Erv1 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are summaries of commonly used protocols for assessing Erv1 inhibitor efficacy.
In Vitro Erv1 Oxidase Activity Assay (Amplex Red-HRP)
This assay measures the production of hydrogen peroxide, a byproduct of Erv1's oxidase activity, using the Amplex Red-HRP system.
-
Reagents: Purified Erv1, ALR, or Erv2 protein; Amplex Red reagent; Horseradish peroxidase (HRP); Dithiothreitol (DTT) as a substrate; Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Procedure:
-
A reaction mixture is prepared containing the assay buffer, Amplex Red, and HRP.
-
The inhibitor (e.g., this compound) at various concentrations or a vehicle control (e.g., DMSO) is added to the mixture.
-
The purified enzyme (Erv1, ALR, or Erv2) is added and pre-incubated with the inhibitor.
-
The reaction is initiated by the addition of DTT.
-
The fluorescence of the reaction product, resorufin, is measured over time using a fluorescence plate reader (excitation ~530-560 nm, emission ~590 nm).
-
-
Data Analysis: The rate of resorufin production is proportional to the enzyme's oxidase activity. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[1]
Mitochondrial Protein Import Assay
This assay assesses the ability of inhibitors to block the import of specific proteins into isolated mitochondria.
-
Reagents: Isolated yeast or mammalian mitochondria; Radiolabeled precursor proteins (e.g., 35S-methionine labeled Tim13, Cmc1); Import buffer; Inhibitor compound; Protease (e.g., Proteinase K).
-
Procedure:
-
Radiolabeled precursor proteins are synthesized via in vitro transcription and translation.
-
Isolated mitochondria are energized in the import buffer.
-
The inhibitor or vehicle control is added to the energized mitochondria.
-
The radiolabeled precursor protein is added to initiate the import reaction, which is typically carried out at 25°C.
-
The import reaction is stopped by placing the samples on ice and treating them with a protease to digest any non-imported precursor proteins.
-
Mitochondria are re-isolated, washed, and lysed.
-
The imported proteins are analyzed by SDS-PAGE and autoradiography.
-
-
Data Analysis: The intensity of the bands corresponding to the imported proteins is quantified. The percentage of import inhibition is calculated relative to the control.[1]
Cell Viability Assay (MTT Assay)
This assay determines the effect of the inhibitor on cell proliferation and viability.
-
Reagents: Cell line of interest (e.g., HeLa, HEK293, or cancer cell lines); Cell culture medium; MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution; Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of the inhibitor or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
The MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.
-
The solubilization buffer is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value for cell growth inhibition can be determined from the dose-response curve.[1]
References
- 1. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: MitoBloCK-6 vs. ALR siRNA for Protein Import Studies
In the study of mitochondrial protein import, specifically the Mitochondrial Intermembrane Space Assembly (MIA) pathway, the inhibition of the sulfhydryl oxidase ALR (Augmenter of Liver Regeneration), also known as GFER or Erv1 in yeast, is a key technique. ALR is a central component of the disulfide relay system (DRS), which facilitates the import and oxidative folding of cysteine-rich proteins into the intermembrane space (IMS).[1][2] Researchers have two primary methods to inhibit ALR function: the small molecule inhibitor MitoBloCK-6 and siRNA-mediated gene knockdown. This guide provides an objective comparison of these two methods, supported by experimental data, to assist researchers in selecting the most appropriate technique for their studies.
Mechanism of Action
This compound is a small molecule that directly inhibits the oxidase activity of ALR/Erv1.[3][4] It functions by interfering with the electron transfer between ALR and its partners, such as Mia40 (CHCHD4 in humans) and cytochrome c.[3][5] Specifically, treatment with this compound can lock the substrate precursor in a state bound to Mia40, which blocks the re-oxidation of Mia40 by ALR.[5][6][7] This provides a rapid and acute inhibition of the disulfide relay system.
siRNA knockdown of ALR , by contrast, operates at the genetic level. It involves introducing small interfering RNA (siRNA) molecules that are complementary to the ALR mRNA.[8] This leads to the degradation of the ALR mRNA transcript, thereby preventing the synthesis of new ALR protein.[9] The result is a depletion of the total cellular pool of ALR, which can affect all its isoforms depending on the siRNA design.[10]
Quantitative Comparison
The choice between a chemical inhibitor and a genetic knockdown approach depends on the specific experimental goals, such as the desired speed of onset, duration of effect, and concerns about off-target effects.
| Feature | This compound | siRNA Knockdown of ALR |
| Target | ALR/Erv1 sulfhydryl oxidase activity.[3] | ALR (GFER) mRNA transcript.[8][11] |
| Mechanism | Direct, reversible inhibition of enzyme function.[3] | Indirect inhibition via mRNA degradation, preventing protein synthesis.[9] |
| Speed of Onset | Rapid (minutes to hours).[3] | Slow (24-72 hours to achieve significant protein depletion).[10][11] |
| Reversibility | Reversible upon washout of the compound. | Not easily reversible; requires new protein synthesis. |
| IC₅₀ | ~700 nM for human ALR; ~900 nM for yeast Erv1 (in vitro).[3] | Not applicable; effectiveness measured by % knockdown. |
| Specificity | Primarily targets the mitochondrial isoform due to its mechanism.[1][2] May inhibit related sulfhydryl oxidases like Erv2 at higher concentrations.[3] | Can be designed to target all ALR isoforms.[10] Potential for off-target gene silencing based on seed region complementarity.[9][12][13] |
| Off-Target Effects | Can affect other cellular processes at high concentrations.[3][4] At 50 μM, it can induce apoptosis in human embryonic stem cells.[3][4] | Off-target effects are a known issue, potentially affecting dozens of unintended genes and causing phenotypes like toxicity.[9][14][15] |
| Typical Working Concentration | 20-50 μM in cell culture.[1][3] | 10-100 nM for transfection.[8] |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the ALR-mediated protein import pathway and the comparative experimental workflows for using this compound and ALR siRNA.
Caption: The ALR/Mia40 disulfide relay system and points of inhibition.
Caption: Comparative experimental workflows for this compound and ALR siRNA.
Experimental Protocols
Below are generalized protocols for inhibiting ALR using either this compound or siRNA. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Inhibition of ALR with this compound
This protocol is adapted from methodologies used in the characterization of this compound.[1][3]
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium appropriate for the cell line
-
HeLa cells or other suitable mammalian cell line
-
Multi-well plates for cell culture
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells (e.g., HeLa) in multi-well plates to achieve 50-70% confluency on the day of treatment.
-
Treatment: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 20-50 μM).[3] A vehicle control using an equivalent volume of DMSO should be run in parallel.
-
Incubation: Replace the existing medium with the this compound or DMSO-containing medium. Incubate the cells for the desired period (e.g., 12-16 hours).[3]
-
Downstream Analysis: Following incubation, cells can be harvested for various assays, such as:
-
In vitro import assays: Using isolated mitochondria to assess the import of radiolabeled precursor proteins.
-
Cell viability assays: To assess any cytotoxic effects.
-
Mitochondrial morphology analysis: Using microscopy to observe changes in mitochondrial structure.[3]
-
Protocol 2: ALR Knockdown using siRNA
This protocol provides a general guideline for transiently knocking down ALR expression.[8][11]
Materials:
-
ALR-specific siRNA duplexes (a pool of 3-4 target-specific siRNAs is recommended to reduce off-target effects).[8][13]
-
Non-targeting (scrambled) control siRNA.
-
siRNA transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Opti-MEM I Reduced Serum Medium or similar.
-
Cell culture medium with and without antibiotics.
Procedure:
-
siRNA Preparation: Resuspend lyophilized siRNA duplexes in RNase-free water to a stock concentration of 10-20 µM.[8]
-
Cell Seeding: One day before transfection, seed cells in antibiotic-free medium so they will be 30-50% confluent at the time of transfection.
-
Transfection Complex Formation:
-
For each well to be transfected, dilute the ALR siRNA or control siRNA to the desired final concentration (e.g., 10-50 nM) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complexes to form.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C. The duration should be optimized to achieve maximal protein knockdown.
-
Validation and Analysis:
-
After incubation, harvest a subset of cells to validate knockdown efficiency using qRT-PCR (to measure mRNA levels) and Western Blotting (to measure protein levels).[11]
-
Use the remaining cells for downstream experiments, such as protein import assays or analysis of cellular phenotypes like apoptosis or oxidative stress.[11][16]
-
Conclusion
Both this compound and ALR siRNA are valuable tools for studying the role of the disulfide relay system in mitochondrial protein import.
-
This compound is ideal for studies requiring acute, rapid, and reversible inhibition of ALR's enzymatic function. Its speed of action allows for the dissection of immediate cellular responses to the disruption of the MIA pathway.[3]
-
ALR siRNA is suited for experiments investigating the long-term consequences of ALR depletion.[11][17] It provides a way to study the cellular adaptation to the chronic absence of the ALR protein. However, researchers must be vigilant about validating knockdown and controlling for potential off-target effects, which can be mitigated by using pooled siRNAs at low concentrations and including proper controls.[9][13]
The selection between these two powerful techniques should be guided by the specific biological question being addressed, considering the trade-offs between speed, reversibility, and the potential for off-target effects.
References
- 1. Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation [frontiersin.org]
- 3. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Interaction and Effect of a Small MitoBlock Library as Inhibitor of ALR Protein-Protein Interaction Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. Augmenter of liver regeneration regulates cellular iron homeostasis by modulating mitochondrial transport of ATP-binding cassette B8 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decreased expression of the Augmenter of Liver Regeneration results in increased apoptosis and oxidative damage in human-derived glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. siRNA Design Principles and Off-Target Effects | Springer Nature Experiments [experiments.springernature.com]
- 13. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 16. GFER growth factor, augmenter of liver regeneration [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
Validating MitoBloCK-6 Specificity for the Mia40/Erv1 Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MitoBloCK-6, a known inhibitor of the Mia40/Erv1 mitochondrial protein import pathway, with other potential alternatives. By presenting supporting experimental data and detailed protocols, this document aims to assist researchers in critically evaluating the specificity of this compound for their experimental needs.
Introduction to the Mia40/Erv1 Pathway
The mitochondrial intermembrane space (IMS) plays a crucial role in cellular respiration and metabolism. The Mia40/Erv1 pathway, also known as the mitochondrial disulfide relay system (DRS), is essential for the import and oxidative folding of many cysteine-rich proteins into the IMS.[1] Mia40 functions as an oxidoreductase, recognizing incoming substrate proteins and facilitating the formation of disulfide bonds.[1] The sulfhydryl oxidase Erv1 (also known as ALR in mammals) then re-oxidizes Mia40, allowing for subsequent rounds of protein import.[1] Given its central role in mitochondrial biogenesis, the Mia40/Erv1 pathway is a key target for studying mitochondrial dysfunction and for the development of novel therapeutics.
Inhibitors of this pathway, such as this compound, are valuable tools for dissecting its molecular mechanisms and for investigating its role in various cellular processes and disease states.[1][2] However, the utility of any chemical probe is contingent on its specificity. This guide examines the experimental evidence supporting the specificity of this compound and compares its performance with other known modulators of the Mia40/Erv1 pathway.
The Mia40/Erv1 Signaling Pathway
The import of proteins into the mitochondrial intermembrane space via the Mia40/Erv1 pathway is a multi-step process involving electron transfer.
Comparative Analysis of Mia40/Erv1 Pathway Inhibitors
This compound was identified through a chemical screen for inhibitors of Erv1 oxidase activity.[1] While it remains one of the most well-characterized inhibitors of this pathway, several other compounds from the "MitoBloCK" series have also been identified. The following table summarizes the available quantitative data for this compound and its alternatives.
| Inhibitor | Target(s) | IC50 (µM) | Known Off-Target Effects | Reference(s) |
| This compound | Erv1/ALR, Erv2 | 0.9 (Erv1), 0.7 (ALR), 1.4 (Erv2) | Inhibits import of some TIM22 pathway substrates (e.g., AAC, Tim23). Induces apoptosis in human embryonic stem cells. | [1][3] |
| MitoBloCK-5 | Erv1/ALR | Not explicitly reported | Binds to a similar region on ALR as this compound. | [4] |
| MB-7 | Erv1/ALR | Not explicitly reported | Binds to a similar region on ALR as this compound. | [4] |
| MB-8 | ALR | 9.02 | Toxic to HeLa cells at 100 µM, but not yeast cells at 200 µM. | [4] |
| MB-9 | ALR | 2.15 | No reported toxicity in yeast (200 µM) or HeLa cells (100 µM). | [4] |
| MB-13 | ALR | 10.7 | No reported toxicity in yeast (200 µM) or HeLa cells (100 µM). | [4] |
Experimental Validation of this compound Specificity
On-Target Activity: Inhibition of Erv1 Oxidase Activity
The primary mechanism of this compound is the inhibition of the sulfhydryl oxidase activity of Erv1.[1] This can be directly measured in vitro.
Assessment of Off-Target Effects
To confirm that this compound does not exert its effects through non-specific mechanisms, several control experiments are crucial.
1. Mitochondrial Protein Import Assays:
The effect of this compound on different mitochondrial protein import pathways can be assessed by in vitro import assays using radiolabeled precursor proteins and isolated mitochondria.[1] This allows for a direct comparison of its inhibitory effect on the Mia40/Erv1 pathway versus other pathways like TIM22 and TIM23.
2. Mitochondrial Membrane Integrity:
A key indicator of non-specific toxicity is the disruption of mitochondrial membrane integrity. This can be evaluated by monitoring the release of mitochondrial proteins into the supernatant after inhibitor treatment or by assessing the mitochondrial membrane potential using fluorescent dyes.[1]
Experimental Protocols
In Vitro Erv1 Oxidase Activity Assay
This assay measures the production of hydrogen peroxide (H₂O₂) resulting from the oxidation of a substrate (e.g., dithiothreitol - DTT) by Erv1. The H₂O₂ is then detected using the Amplex® Red reagent.
Materials:
-
Purified Erv1/ALR protein
-
Dithiothreitol (DTT)
-
Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit (contains Amplex® Red reagent, Horseradish Peroxidase (HRP), and reaction buffer)
-
This compound and other test compounds
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Prepare a working solution of the Amplex® Red reagent and HRP in 1x reaction buffer according to the manufacturer's instructions. Protect from light.
-
In a 96-well plate, add the reaction buffer.
-
Add the desired concentration of this compound or other inhibitors to the appropriate wells. Include a DMSO vehicle control.
-
Add purified Erv1/ALR protein to all wells except the no-enzyme control.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding DTT to all wells.
-
Immediately add the Amplex® Red/HRP working solution to all wells.
-
Measure the fluorescence intensity at multiple time points to determine the reaction kinetics.
-
Calculate the rate of H₂O₂ production and determine the IC50 values for each inhibitor.
In Vitro Mitochondrial Protein Import Assay
This assay assesses the ability of radiolabeled precursor proteins to be imported into isolated mitochondria in the presence or absence of inhibitors.
Materials:
-
Isolated yeast or mammalian mitochondria
-
Radiolabeled precursor proteins for different import pathways (e.g., Cmc1 for Mia40/Erv1, AAC for TIM22, Su9-DHFR for TIM23)
-
Import buffer (containing salts, buffer, and an energy source like ATP and succinate)
-
This compound and other test compounds
-
Proteinase K
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Energize isolated mitochondria by incubating them in import buffer.
-
Pre-incubate the energized mitochondria with the desired concentration of this compound or other inhibitors for 15 minutes at 25°C. Include a DMSO vehicle control.
-
Add the radiolabeled precursor protein to initiate the import reaction.
-
Incubate at the appropriate temperature (e.g., 25°C for yeast) for various time points.
-
Stop the import reaction by placing the tubes on ice.
-
Treat the samples with Proteinase K to digest any non-imported precursor protein on the mitochondrial surface.
-
Inactivate Proteinase K (e.g., with PMSF).
-
Re-isolate the mitochondria by centrifugation.
-
Lyse the mitochondria and analyze the imported proteins by SDS-PAGE and autoradiography.
-
Quantify the amount of imported protein at each time point and for each condition.
Mitochondrial Membrane Integrity Assay
This assay evaluates the effect of inhibitors on the integrity of the mitochondrial inner membrane by measuring the mitochondrial membrane potential (ΔΨm).
Materials:
-
Cultured cells (e.g., HeLa or HEK293)
-
This compound and other test compounds
-
A potentiometric fluorescent dye (e.g., TMRM or JC-1)
-
Fluorescence microscope or plate reader
-
Positive control for membrane depolarization (e.g., CCCP)
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate or glass-bottom dish).
-
Treat the cells with various concentrations of this compound or other inhibitors for the desired duration. Include a vehicle control and a positive control (CCCP).
-
Add the fluorescent dye (e.g., TMRM) to the cells and incubate according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Image the cells using a fluorescence microscope or measure the fluorescence intensity using a plate reader.
-
A decrease in fluorescence intensity (for TMRM) or a shift in fluorescence emission (for JC-1) indicates a loss of mitochondrial membrane potential and compromised integrity.
Conclusion
This compound is a potent inhibitor of the Mia40/Erv1 pathway and serves as a valuable tool for studying mitochondrial protein import and oxidative folding.[1] Experimental evidence demonstrates its on-target activity of inhibiting Erv1 oxidase function.[1] However, it is important for researchers to be aware of its potential off-target effects, particularly on the TIM22 import pathway.[1] When using this compound, it is recommended to perform appropriate control experiments, such as those outlined in this guide, to ensure that the observed phenotypes are a direct result of Mia40/Erv1 pathway inhibition. The availability of other MitoBloCK compounds, some with potentially different toxicity profiles, offers alternatives that may be more suitable for specific experimental systems.[4] A thorough understanding of the specificity and potential liabilities of these chemical probes is essential for the rigorous and reproducible investigation of mitochondrial biology.
References
- 1. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation [frontiersin.org]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. The Interaction and Effect of a Small MitoBlock Library as Inhibitor of ALR Protein–Protein Interaction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of MitoBloCK-6 and other mitochondrial inhibitors like rotenone.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two distinct mitochondrial inhibitors: MitoBloCK-6, a novel inhibitor of the mitochondrial disulfide relay system, and rotenone, a classical inhibitor of Complex I of the electron transport chain. This comparison aims to equip researchers with the necessary information to select the appropriate tool for their studies in mitochondrial biology and drug development.
Executive Summary
Mitochondrial inhibitors are critical tools for dissecting the intricate workings of cellular metabolism and are pivotal in the study of various pathologies, including neurodegenerative diseases and cancer. While both this compound and rotenone impact mitochondrial function, they do so through fundamentally different mechanisms, leading to distinct cellular consequences. Rotenone directly targets the electron transport chain, leading to a swift decline in ATP production and an increase in reactive oxygen species (ROS). In contrast, this compound disrupts the import of specific proteins into the mitochondrial intermembrane space, a more targeted intervention with a nuanced impact on mitochondrial processes.
Comparative Data Overview
The following tables summarize the key quantitative data for this compound and rotenone based on published experimental findings.
Table 1: Inhibitory Concentrations (IC50)
| Inhibitor | Target | IC50 Value | Cell/System | Reference |
| This compound | Erv1 | 900 nM | In vitro assay | [1][2] |
| ALR | 700 nM | In vitro assay | [2] | |
| Erv2 | 1.4 µM | In vitro assay | [2] | |
| Leukemia Cell Lines (OCI-AML2, TEX, Jurkat, NB4) | 5-10 µM | Cell culture | [2] | |
| Rotenone | Mitochondrial Complex I | 1.7 - 2.2 µM | Isolated mitochondria | [3][4] |
| NADH Oxidation | 3.4 nM | Cardiac sarcoplasmic reticulum | [4] | |
| INS-1 β-cells | 30 nM | Cell culture | [5] | |
| MIN-6 insulinoma cells | 55 nM | Cell culture | [5] |
Table 2: Effects on Mitochondrial Respiration and Cellular Health
| Parameter | This compound | Rotenone |
| Effect on O₂ Consumption | Decreases NADH-linked respiration[6][7][8]. | Rapidly inhibits Complex I-dependent oxygen consumption[9][10]. |
| Effect on ATP Levels | Indirectly affects ATP production through mitochondrial impairment. | Directly and rapidly depletes cellular ATP levels[11][12]. |
| Induction of Oxidative Stress | Can lead to mitochondrial impairment and subsequent ROS production. | Potent inducer of mitochondrial ROS production[13][14][15]. |
| Effect on Cell Viability | Induces apoptosis in specific cell types like human embryonic stem cells and some cancer cells[1][2][16]. | Widely shown to induce apoptosis and cell death in a variety of cell types[12][14][15]. |
| Mitochondrial Morphology | Causes alterations in mitochondrial ultrastructure, including ballooned cristae and ruptured membranes in liver cancer cells[6]. | Can lead to mitochondrial fragmentation[17]. |
Mechanism of Action
The fundamental difference between this compound and rotenone lies in their molecular targets within the mitochondria.
This compound: Targeting the Disulfide Relay System
This compound is a selective inhibitor of the essential oxidoreductase Erv1 (also known as ALR in vertebrates) located in the mitochondrial intermembrane space (IMS)[1][2][16]. Erv1 is a key component of the mitochondrial disulfide relay system (DRS), which is responsible for the import and oxidative folding of cysteine-rich proteins into the IMS. By inhibiting Erv1, this compound disrupts this pathway, leading to the accumulation of unprocessed substrate proteins and subsequent mitochondrial dysfunction[1].
Rotenone: A Direct Inhibitor of the Electron Transport Chain
Rotenone is a well-characterized inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC)[3][4][13]. It binds to the quinone-binding site of Complex I, thereby blocking the transfer of electrons from NADH to ubiquinone. This direct inhibition leads to a rapid cessation of oxidative phosphorylation, a dramatic decrease in ATP synthesis, and the generation of reactive oxygen species (ROS) due to the backup of electrons in the ETC[13][14][15].
Visualizing the Mechanisms and Workflows
To better understand the distinct actions of these inhibitors and the experimental approaches to study them, the following diagrams are provided.
References
- 1. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. rndsystems.com [rndsystems.com]
- 5. β-Cells Different Vulnerability to the Parkinsonian Neurotoxins Rotenone, 1-Methyl-4-phenylpyridinium (MPP+) and 6-Hydroxydopamine (6-OHDA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Mechanism of Toxicity in Rotenone Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rotenone-induced Impairment of Mitochondrial Electron Transport Chain Confers a Selective Priming Signal for NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Cross-Validation of MitoBloCK-6: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor MitoBloCK-6 with genetic methods for studying the mitochondrial disulfide relay system. This compound is a potent inhibitor of the sulfhydryl oxidase Erv1 in yeast and its mammalian ortholog, Augmenter of Liver Regeneration (ALR), which are essential components of the protein import machinery in the mitochondrial intermembrane space.[1] This guide will objectively compare the performance of this compound with genetic alternatives, supported by experimental data, to assist researchers in selecting the most appropriate tool for their studies.
Executive Summary
This compound offers a rapid, reversible, and titratable method to inhibit the Erv1/ALR-dependent protein import pathway. This pharmacological approach is particularly valuable as genetic knockout of ALR is embryonically lethal, precluding the study of its function in many biological contexts.[2] Furthermore, genetic knockdown approaches, such as siRNA or shRNA, can be complicated by the existence of multiple ALR isoforms with distinct cellular localizations and functions, making it challenging to target the specific mitochondrial isoform.[2] Experimental evidence from zebrafish models demonstrates that the phenotypic effects of this compound exposure are identical to those observed with a genetic knockdown of ALR, providing strong in vivo validation of its specificity and utility. While direct quantitative comparisons in cell culture are limited due to the complexities of genetic approaches, the available data robustly supports this compound as a reliable tool for investigating the mitochondrial disulfide relay system.
Data Presentation
In Vitro Inhibition of Erv1/ALR Oxidase Activity
| Compound | Target | IC50 | Assay | Reference |
| This compound | Yeast Erv1 | 900 nM | In vitro Amplex Red-HRP assay | [1] |
| This compound | Human ALR | 700 nM | In vitro Amplex Red-HRP assay | [1] |
| This compound | Yeast Erv2 | 1.4 µM | In vitro Amplex Red-HRP assay | [1] |
Effects on Mitochondrial Protein Import in Isolated Yeast Mitochondria
| Treatment | Protein Substrate | Import Efficiency (% of control) | Reference |
| 25 µM this compound | Mia40 | Strongly Decreased | [1] |
| 25 µM this compound | Cmc1 | Strongly Decreased | [1] |
| 25 µM this compound | Cox19 | Strongly Decreased | [1] |
| 25 µM this compound | Tim8 | ~60% | [1] |
Effects on Hepatocellular Carcinoma (HCC) Cells
| Treatment | Parameter | Observation | Reference |
| 30 µM this compound (72h) | Cell Proliferation | Near complete arrest | [3] |
| 30 µM this compound (72h) | Cell Cycle | Increase in SubG1 and G2-M phases | [3] |
| 20-40 µM this compound (72h) | Mitochondrial Morphology | Altered ultrastructure, with diluted and ballooned cristae | [3][4] |
| 30 µM this compound | Mitochondrial Respiration (NADH-linked) | Significant decrease in peak respiration | [4] |
In Vivo Comparison of this compound and ALR Knockdown in Zebrafish
| Intervention | Phenotype | Heart Rate Reduction | Reference |
| 2.5 µM this compound | Ventral body curvature, cardiac edema, erythrocyte pooling | 50% | [1] |
| ALR ATG Morpholino | Ventral body curvature, cardiac edema, erythrocyte pooling | 25% | [1] |
Experimental Protocols
In Vitro Erv1 Oxidase Activity Assay (Amplex Red-HRP)
This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of Erv1/ALR oxidase activity, using the Amplex Red-HRP system.
-
Reagents : Recombinant Erv1 or ALR protein, Dithiothreitol (DTT) as a substrate, Amplex Red, and Horseradish Peroxidase (HRP).
-
Procedure :
-
Incubate recombinant Erv1/ALR with varying concentrations of this compound or DMSO (vehicle control).
-
Initiate the reaction by adding DTT.
-
The H₂O₂ produced oxidizes Amplex Red in the presence of HRP, generating the fluorescent product resorufin.
-
Measure the fluorescence intensity to determine the rate of H₂O₂ production.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1][5]
-
Mitochondrial Protein Import Assay
This assay assesses the import of radiolabeled precursor proteins into isolated mitochondria.
-
Reagents : Isolated yeast mitochondria, radiolabeled precursor proteins (e.g., Mia40, Cmc1), import buffer, and proteinase K.
-
Procedure :
-
Pre-incubate isolated mitochondria with this compound or DMSO.
-
Add the radiolabeled precursor protein to the mitochondrial suspension and incubate to allow import.
-
Treat the samples with proteinase K to digest any non-imported precursor proteins.
-
Separate the mitochondrial proteins by SDS-PAGE and visualize the imported radiolabeled proteins by autoradiography.
-
Quantify the band intensities to determine the import efficiency.[1]
-
Cell Proliferation and Viability Assays in HCC Cells
-
Cell Culture : McA-RH7777 hepatocellular carcinoma cells are cultured in appropriate media.
-
Treatment : Cells are treated with various concentrations of this compound or DMSO for specified durations (e.g., 24-72 hours).
-
Proliferation Assay : Cell numbers are counted at the end of the treatment period to determine the effect on proliferation.
-
Cell Cycle Analysis : Cells are fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.[3]
High-Resolution Respirometry
This method measures the oxygen consumption rate in intact or permeabilized cells to assess mitochondrial function.
-
Sample Preparation : Treat cultured cells (e.g., McA-RH7777) with this compound or DMSO.
-
Respirometry :
-
Harvest the cells and resuspend them in a respiration buffer.
-
Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure oxygen consumption.
-
Add a sequence of substrates and inhibitors to assess the function of different parts of the electron transport chain (e.g., pyruvate and malate for Complex I, succinate for Complex II).[4]
-
Zebrafish ALR Knockdown and this compound Treatment
-
ALR Knockdown :
-
Inject a translation-blocking (ATG) morpholino targeting ALR into one-cell stage zebrafish embryos.
-
A standard control morpholino should also be injected into a separate group of embryos.
-
-
This compound Treatment :
-
Expose zebrafish embryos at 3 hours post-fertilization (hpf) to a final concentration of 2.5 µM this compound in their medium.
-
A control group is exposed to 1% DMSO.
-
-
Phenotypic Analysis :
-
Allow the embryos to develop until 72 hpf.
-
Observe and document the developmental phenotypes, such as body curvature, cardiac edema, and blood circulation, using a microscope.
-
Measure the heart rate of the embryos in each group.[1]
-
Mandatory Visualization
Caption: The MIA pathway and the inhibitory action of this compound.
Caption: Workflow for cross-validating this compound with genetic methods.
References
- 1. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation [frontiersin.org]
- 5. mdpi.com [mdpi.com]
Assessing the Off-Target Effects of MitoBloCK-6 Using Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MitoBloCK-6, a known inhibitor of the mitochondrial Mia40/Erv1 import pathway, with a focus on its off-target effects as determined by mass spectrometry. The information presented here is intended to assist researchers in making informed decisions about the use of this compound in their experiments.
Introduction to this compound
This compound is a cell-permeable small molecule that selectively inhibits the redox-mediated mitochondrial import pathway. Its primary on-target effect is the inhibition of the sulfhydryl oxidase activity of Erv1 and its mammalian ortholog, Augmenter of Liver Regeneration (ALR).[1][2][3] This inhibition disrupts the import of cysteine-rich proteins into the mitochondrial intermembrane space (IMS), impacting mitochondrial function and cellular homeostasis.[1][4] While its on-target effects are relatively well-characterized, a thorough understanding of its off-target interactions is crucial for the accurate interpretation of experimental results and for its potential therapeutic development.
On-Target and Known Off-Target Activities
This compound is a potent inhibitor of the Erv1/ALR protein family. It also shows inhibitory activity against Erv2, a related protein in the endoplasmic reticulum.[2] The compound has been shown to induce apoptosis in human embryonic stem cells and certain cancer cell lines, an effect linked to its primary mechanism of action.[2][4]
| Target | IC50 | Organism/System | Reference |
| Erv1 | 900 nM | Yeast | [2] |
| ALR | 700 nM | Mammalian | [2] |
| Erv2 | 1.4 µM | Yeast (ER) | [2] |
Mass Spectrometry-Based Assessment of Cellular Effects
Recent studies have employed quantitative mass spectrometry to investigate the broader cellular effects of this compound, providing insights into potential off-target effects and downstream consequences of on-target inhibition.
Mitochondrial Proteome Alterations in Hepatocellular Carcinoma Cells
A study by Kabiri et al. (2021) utilized label-free quantitative proteomics to analyze changes in the mitochondrial proteome of hepatocellular carcinoma (HCC) cells treated with this compound. This approach provides a global view of how the mitochondrial protein landscape is remodeled in response to the inhibitor.
Key Findings:
-
144 proteins were significantly elevated, and 18 were depleted in mitochondria upon treatment with 30 µM this compound for 72 hours.[1]
-
Upregulated proteins were largely involved in mitochondrial translation, biogenesis, and respiratory chain function , suggesting a compensatory response to mitochondrial stress.[4]
-
Notably, proteins of the heme biosynthesis pathway were strongly upregulated , despite a decrease in mitochondrial heme content, indicating a disruption in iron homeostasis.[5]
Table 1: Selected Proteins with Altered Abundance in Mitochondria of this compound Treated HCC Cells
| Protein Category | Representative Upregulated Proteins | Representative Depleted Proteins |
| Mitochondrial Translation | MRPL1, MRPL11, MRPL12, MRPS18B | Not specified |
| Respiratory Chain (Complex I) | NDUFA2, NDUFA10, NDUFAB1, NDUFB4 | Not specified |
| Heme Biosynthesis | ALAS1, FECH, UROS | Not specified |
| Protein Import (TIM Complex) | TIMM10, TIMM13 | Not specified |
Source: Adapted from Kabiri et al., 2021.
Global Mitochondrial Protein Import Proteomics
A study by Schäfer et al. (2021) employed a novel method called "mechanism-centric protein import profiling" (mePRODmt) to quantify the import of newly synthesized proteins into mitochondria in cells treated with this compound. This technique directly assesses the functional impact of this compound on the mitochondrial import machinery.
Key Findings:
-
Treatment with this compound for 6 hours resulted in the significant reduction of uptake for 35 mitochondrial proteins .[2]
-
Conversely, the uptake of 7 proteins was significantly increased .[2]
-
Known substrates of the Mia40/Erv1 pathway, such as CHCHD2 and CMC1, showed significantly reduced import , validating the on-target effect of the compound.[2]
Table 2: Proteins with Altered Mitochondrial Import upon this compound Treatment
| Effect on Import | Representative Proteins |
| Reduced | CHCHD2, CMC1, TIMM10B |
| Increased | Not specified |
Source: Adapted from Schäfer et al., 2021.
Experimental Protocols
Mass Spectrometry Analysis of Mitochondrial Proteome (Kabiri et al., 2021)
-
Cell Culture and Treatment: McA-RH7777 hepatocellular carcinoma cells were treated with 30 µM this compound or DMSO (control) for 72 hours.[1]
-
Mitochondrial Isolation: Mitochondria were isolated from treated and control cells using a combination of nitrogen cavitation and differential centrifugation, followed by a Percoll gradient purification.
-
Protein Digestion: Mitochondrial protein lysates were subjected to in-solution tryptic digestion.
-
LC-MS/MS Analysis: Tryptic peptides were analyzed on a Q-Exactive HF mass spectrometer coupled to a nano-RSLC system.[1]
-
Data Analysis: Label-free quantification was performed using Progenesis QI software to identify proteins with statistically significant changes in abundance.[4]
Mitochondrial Protein Import Profiling (Schäfer et al., 2021)
-
Cell Culture and Labeling: HeLa cells were cultured in SILAC (Stable Isotope Labeling by Amino acids in Cell culture) media. For pulse-labeling, cells were incubated with heavy isotope-labeled amino acids for a defined period.
-
This compound Treatment: Cells were treated with this compound at non-toxic concentrations for 6 hours.[2]
-
Mitochondrial Isolation: Crude mitochondria were isolated from the cells.
-
Protein Digestion and Mass Spectrometry: Proteins were digested, and peptides were analyzed by LC-MS/MS.
-
Data Analysis: The ratio of heavy to light peptides for each protein was used to calculate the rate of mitochondrial import. Statistical analysis identified proteins with significant changes in import rates upon this compound treatment.[2]
Visualizing the Impact of this compound
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the known signaling pathway affected by this compound and the general workflow for assessing its effects using mass spectrometry.
Caption: The Mia40/Erv1 mitochondrial import pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound effects by mass spectrometry.
Comparison with Alternatives
While several other molecules (ES-1, ES-2, MB-5, MB-7, MB-8, MB-9, and MB-13) were identified in the same chemical screens as this compound, comprehensive, comparative data on their off-target effects, particularly from mass spectrometry studies, is currently lacking in the public domain.[6] ES-2 has been shown to phenocopy some of the effects of this compound, such as inducing apoptosis in human embryonic stem cells, suggesting a similar on-target activity.[1] However, without further studies, a direct comparison of their off-target profiles is not possible.
Conclusion and Recommendations
Mass spectrometry-based proteomics has proven to be a valuable tool for characterizing the cellular response to this compound, extending our understanding beyond its primary mechanism of action. The available data indicates that while this compound is effective at inhibiting the Mia40/Erv1 pathway, it also induces significant downstream alterations in the mitochondrial proteome, including compensatory responses and disruptions in metabolic pathways like heme biosynthesis.
For researchers using this compound, it is crucial to:
-
Be aware of the potential for broad downstream effects on mitochondrial protein expression and function.
-
Include appropriate controls to distinguish on-target from potential off-target effects. For example, complementing experiments with genetic knockdown of Erv1/ALR could help validate that the observed phenotype is due to inhibition of the intended target.
-
Consider the cellular context , as the effects of this compound can vary between cell types.
Future studies employing chemical proteomics approaches, such as affinity purification-mass spectrometry or thermal proteome profiling, would be invaluable for identifying direct off-target binding partners of this compound and for providing a more complete picture of its selectivity. Such studies would also be beneficial for comparing the off-target profiles of this compound with other inhibitors of the mitochondrial import machinery.
References
- 1. Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global mitochondrial protein import proteomics reveal distinct regulation by translation and translocation machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation [frontiersin.org]
- 5. Mass spectrometry-based methods for analysing the mitochondrial interactome in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative proteomics analysis of mitochondrial proteins in lung adenocarcinomas and normal lung tissue using iTRAQ and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of MitoBloCK-6 Induced Apoptosis with Caspase Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MitoBloCK-6-induced apoptosis validated by caspase assays, alongside established apoptosis inducers Staurosporine and Camptothecin. The information presented is supported by experimental data to aid in the evaluation of these compounds for apoptosis-related research.
Introduction to this compound and Apoptosis Validation
This compound is a small molecule inhibitor that targets the mitochondrial disulfide relay system protein Erv1/ALR, a key component in mitochondrial protein import[1][2]. By inhibiting this system, this compound disrupts mitochondrial function, leading to the release of cytochrome c and subsequent induction of apoptosis[1][3]. Orthogonal validation of this apoptotic pathway is crucial, and caspase activation assays serve as a reliable method. Caspases are a family of proteases that are central to the apoptotic process[4]. Specifically, the activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis and can be quantitatively measured to confirm the pro-apoptotic activity of a compound[4].
This guide compares the performance of this compound in inducing apoptosis, as measured by caspase-3/7 activity, with that of two well-characterized apoptosis inducers: Staurosporine, a broad-spectrum protein kinase inhibitor, and Camptothecin, a topoisomerase I inhibitor.
Comparative Analysis of Caspase-3/7 Activation
The following tables summarize quantitative data from various studies that have assessed caspase-3/7 activity following treatment with this compound, Staurosporine, and Camptothecin. These tables provide a direct comparison of their efficacy in inducing the executioner phase of apoptosis.
Table 1: this compound Induced Caspase-3/7 Activity
| Cell Line | Concentration | Incubation Time | Assay Method | Observed Effect on Caspase-3/7 Activity |
| Human Coronary Artery Endothelial Cells (HCAEC) | Dose-dependent | Prolonged | Not Specified | Dose-dependent increase in apoptosis and caspase-3/7 activity[3][5] |
Note: Specific quantitative fold-change data for this compound was not available in the reviewed literature. However, the dose-dependent increase in caspase-3/7 activity is clearly indicated.
Table 2: Staurosporine Induced Caspase-3/7 Activity
| Cell Line | Concentration | Incubation Time | Assay Method | Fold Increase in Caspase-3/7 Activity (approx.) |
| U2OS | Not Specified | Not Specified | CellEvent™ Caspase-3/7 Green Detection | 16-fold increase in mean nuclear intensity[6] |
| Jurkat | 10 µM | 6 hours | ApoTox-Glo™ Triplex Assay | Significant increase[7] |
| K562 | Serially diluted | 6 hours | Caspase-Glo® 3/7 Assay | Dose-dependent increase[8] |
Table 3: Camptothecin Induced Caspase-3/7 Activity
| Cell Line | Concentration | Incubation Time | Assay Method | Fold Increase in Caspase-3/7 Activity (approx.) |
| Jurkat | 20 µM | Not Specified | Caspase-3/7 Activity Plate Reader Assay Kit, Green | Significant increase in fluorescence[1] |
| HT-1080 Fibrosarcoma | Increasing concentrations | Time-dependent | Incucyte® Caspase-3/7 Green Dye | Concentration-dependent increase[9] |
| RAW 264.7 | 2.5 µM | 2 hours | CellEvent™ Caspase-3/7 Green Detection Kit | Time-dependent increase in caspase activity[10] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: Apoptotic signaling pathway induced by this compound.
Caption: General experimental workflow for caspase-3/7 assays.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for caspase-3/7 assays commonly used to quantify apoptosis.
Protocol 1: Luminescence-Based Caspase-Glo® 3/7 Assay
This protocol is adapted from commercially available kits and is suitable for high-throughput screening.
-
Cell Plating: Seed cells at a density of 10,000 cells per well in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of the apoptosis-inducing compound (e.g., this compound, Staurosporine) and include an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 6, 24, or 48 hours) at 37°C in a CO2 incubator.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix the contents on a plate shaker for 30 seconds and then incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of active caspase-3/7.
-
Data Analysis: Calculate the fold change in caspase activity by normalizing the readings from treated wells to the untreated control wells[8][11].
Protocol 2: Fluorescence-Based Caspase-3/7 Assay
This protocol utilizes a fluorogenic substrate that is cleaved by active caspases to release a fluorescent dye.
-
Cell Plating: Plate cells in a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the desired concentrations of the apoptosis inducer.
-
Incubation: Incubate for the specified duration.
-
Reagent Addition: Add the Caspase-3/7 Green Detection Reagent (which contains a DEVD peptide conjugated to a nucleic acid-binding dye) to each well at a final concentration of 5 µM[6].
-
Staining: Incubate the plate for 30-60 minutes at 37°C, protected from light. A nuclear counterstain (e.g., Hoechst 33342) can also be included.
-
Imaging/Measurement: Measure the fluorescence intensity using a fluorescence plate reader (e.g., excitation ~500 nm, emission ~530 nm) or visualize and quantify fluorescent cells using a high-content imaging system[6][10].
-
Data Analysis: Quantify the percentage of caspase-3/7 positive cells or the mean fluorescence intensity and compare it to the untreated control.
Conclusion
References
- 1. stemcell.com [stemcell.com]
- 2. Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-Omics identify the mitochondrial unfolded protein response as a key regulator of endothelial function and pro-Inflammatory mtDNA release [herzmedizin.de]
- 4. Apoptosis Protocols | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. academic.oup.com [academic.oup.com]
- 6. No-Wash Imaging of Apoptosis: CellEvent Caspase 3/7 Green Detection Reagent For Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Profiling Compound Effects on Cell Health in a Time Course Using a Multiplexed Same-Well Assay [promega.com]
- 8. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [promega.sg]
- 9. api.sartorius.com [api.sartorius.com]
- 10. logosbio.com [logosbio.com]
- 11. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
MitoBloCK-6: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of MitoBloCK-6, a potent inhibitor of the mitochondrial disulfide relay system. Its performance is contextualized with available data on alternative compounds, supported by detailed experimental protocols and visual pathway diagrams to facilitate a deeper understanding of its mechanism and potential applications.
Executive Summary
This compound is a small molecule inhibitor that targets the Erv1/ALR sulfhydryl oxidases, key components of the mitochondrial disulfide relay system (DRS) responsible for the import and oxidative folding of cysteine-rich proteins into the mitochondrial intermembrane space (IMS).[1][2][3] By inhibiting this pathway, this compound has demonstrated significant effects on mitochondrial function, cell viability, and developmental processes in both cellular and animal models. This guide synthesizes the current understanding of its efficacy, mechanism of action, and experimental basis.
Mechanism of Action: The Mitochondrial Disulfide Relay System
This compound exerts its effects by inhibiting the oxidase activity of Erv1 (in yeast) and its human homolog, Augmenter of Liver Regeneration (ALR).[1][4] The DRS is a crucial pathway for the import of proteins containing twin Cx3C or Cx9C motifs into the IMS. The process begins with the recognition of incoming substrate proteins by Mia40, which then forms a transient disulfide bond with the substrate. For the import cycle to continue, Mia40 must be re-oxidized by Erv1/ALR, which in turn transfers electrons to cytochrome c or molecular oxygen.[1] this compound disrupts this process by potentially interfering with the binding or electron transfer between Mia40, cytochrome c, and Erv1/ALR.[1]
In Vitro Efficacy
This compound has been shown to be a potent inhibitor of the Erv1/ALR family of sulfhydryl oxidases. Its efficacy has been quantified through various in vitro assays, primarily measuring the inhibition of oxidase activity.
| Target | Assay | IC50 | Organism/System | Reference |
| Erv1 | Amplex Red-HRP | 900 nM | Yeast (recombinant protein) | [1][3][4] |
| ALR | Amplex Red-HRP | 700 nM | Human (recombinant protein) | [1][3][4] |
| Erv2 | Amplex Red-HRP | 1.4 µM | Yeast (recombinant protein) | [1][3][4] |
In addition to inhibiting the core enzymatic activity of the DRS, this compound has demonstrated specific effects on various cell types:
-
Human Embryonic Stem Cells (hESCs): Induces apoptosis via cytochrome c release at concentrations around 20 µM, a selectivity not observed in differentiated cells.[1][2][3]
-
Cancer Cell Lines:
-
Mitochondrial Integrity: Does not cause non-specific permeabilization of mitochondrial membranes or the release of matrix proteins like aconitase.[1][3]
In Vivo Efficacy
The effects of this compound have been investigated in model organisms, revealing its potential systemic impact.
| Model Organism | Dosage/Concentration | Observed Effects | Reference |
| Zebrafish (Danio rerio) | Not specified | Impaired cardiac development and reduced heart rate.[2][3] | |
| Decreased growth and branching of developing motor neurons.[4] | |||
| Mouse (AML Xenograft) | 80 mg/kg, i.p. | Reduced tumor growth and engraftment of OCI-AML2 cells in the bone marrow.[4] | |
| Mouse (Primary AML Xenograft) | 80 mg/kg, i.p. | Strongly reduced engraftment of primary AML cells.[4] |
Comparison with Alternatives
This compound was identified from a chemical screen that also yielded other active compounds. While detailed head-to-head comparisons are limited, some related molecules have been studied.
| Compound | Reported Activity/Properties | Reference |
| ES-1 | Identified in the same screen as this compound. Had no effect on hESC growth.[1] | |
| ES-2 | Identified in the same screen. Inhibited hESC growth and caused cytochrome c release, similar to this compound.[1] | |
| MitoBloCK-5, -7, -8, -9, -13 | Also identified as ALR inhibitors. NMR studies suggest they bind to a similar region in ALR as this compound.[6] |
The data suggests that while other compounds from the screen share the ability to inhibit the DRS, there are differences in their specific cellular effects, highlighting the unique activity profile of this compound.
Experimental Protocols
Erv1/ALR Oxidase Activity Assay (Amplex Red-HRP Assay)
This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of Erv1/ALR-mediated oxidation of a substrate like Dithiothreitol (DTT).
-
Reagents: Recombinant Erv1 or ALR, this compound (or other inhibitors), DMSO (vehicle control), Amplex Red, Horseradish Peroxidase (HRP), Dithiothreitol (DTT).
-
Procedure:
-
Recombinant Erv1/ALR is pre-incubated with varying concentrations of this compound or DMSO for 1 hour at 25°C.[1]
-
The reaction is initiated by adding a solution containing Amplex Red, HRP, and the substrate DTT.[1]
-
As Erv1/ALR oxidizes DTT, H₂O₂ is produced.
-
HRP uses the H₂O₂ to convert the non-fluorescent Amplex Red into the highly fluorescent resorufin.
-
Fluorescence is measured over time using a plate reader.
-
-
Data Analysis: The rate of fluorescence increase is proportional to the enzyme activity. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Mitochondrial Protein Import Assay
This assay assesses the ability of this compound to block the import of radiolabeled precursor proteins into isolated mitochondria.
-
Reagents: Isolated yeast mitochondria, radiolabeled precursor proteins (e.g., ³⁵S-labeled Tim13), this compound, DMSO.
-
Procedure:
-
Radiolabeled precursor proteins are synthesized via in vitro transcription/translation.
-
Isolated mitochondria are energized in import buffer.
-
The import reaction is initiated by adding the radiolabeled precursors to the mitochondria in the presence of this compound (e.g., 25 or 50 µM) or DMSO.[1]
-
After incubation, non-imported precursors are removed by protease treatment (e.g., trypsin).
-
Mitochondria are re-isolated, lysed, and the imported proteins are analyzed by SDS-PAGE and autoradiography.
-
-
Data Analysis: The intensity of the radiolabeled band corresponding to the mature, imported protein is quantified to determine the percentage of import relative to the DMSO control.
Cell Viability and Apoptosis Assays
These assays are used to determine the cytotoxic and pro-apoptotic effects of this compound on different cell lines.
-
Cell Culture: Cells (e.g., hESCs, McA-RH7777, leukemia lines) are cultured under standard conditions.
-
Treatment: Cells are treated with various concentrations of this compound or DMSO for specified durations (e.g., 8 to 72 hours).[4]
-
Apoptosis Analysis:
-
Cytochrome c Release: Cells are fixed, permeabilized, and stained with antibodies against cytochrome c and a mitochondrial marker (e.g., Tom20). Co-localization is assessed by fluorescence microscopy to determine the release of cytochrome c from mitochondria into the cytosol.[1]
-
Caspase Cleavage: Cell lysates are analyzed by Western blotting for the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.[1][4]
-
-
Proliferation/Viability Analysis: Cell proliferation can be measured using assays such as MTT or by direct cell counting over a time course.[5][7]
Conclusion
This compound is a selective and potent inhibitor of the mitochondrial disulfide relay system with demonstrated efficacy both in vitro and in vivo. Its ability to disrupt mitochondrial protein import leads to significant cellular consequences, including the induction of apoptosis in specific cell types like hESCs and cancer cells, and developmental defects in model organisms. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers exploring the therapeutic potential and biological implications of targeting the Mia40/Erv1 pathway. Further investigation into the comparative efficacy of other MitoBloCK compounds will be valuable in refining the structure-activity relationship and developing next-generation inhibitors.
References
- 1. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal and Handling of MitoBloCK-6
Essential guidelines for the safe operational use and disposal of MitoBloCK-6, a potent inhibitor of the mitochondrial protein import pathway, are critical for maintaining laboratory safety and ensuring responsible environmental stewardship. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals, reinforcing our commitment to being your preferred source for laboratory safety and chemical handling information.
Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed and is suspected of causing cancer.[1] All personnel handling this compound must adhere to strict safety protocols to minimize exposure.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Lab Coat: A lab coat or other protective clothing is mandatory.
-
Eye Protection: Use safety glasses or goggles.
-
Respiratory Protection: If handling the solid form and there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.
-
Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention.[1][2]
Operational Procedures: From Receipt to Use
Proper handling of this compound from the moment it arrives in the laboratory is crucial for both experimental success and safety.
Receiving and Storage
| Parameter | Guideline | Source(s) |
| Form | Solid | [1][3] |
| Appearance | Orange solid | [1][3] |
| Storage (Solid) | 2-8°C, protect from light. | [1][3] |
| Storage (in DMSO) | Aliquot and store at -20°C for up to 6 months or -80°C for up to 6 months. Protect from light. | [1][4] |
Solution Preparation
This compound is soluble in DMSO at concentrations up to 100 mg/mL.[1][3]
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Acquire Materials:
-
This compound solid (Molecular Weight: 357.23 g/mol )[5]
-
Fresh, anhydrous DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes
-
-
Calculations:
-
To prepare a 10 mM stock solution, dissolve 3.57 mg of this compound in 1 mL of DMSO. Adjust volumes as needed.
-
-
Procedure:
-
Under a chemical fume hood, weigh the required amount of this compound solid.
-
Add the appropriate volume of fresh DMSO to the solid.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C or -80°C, protected from light.[1][4]
-
Understanding the Mechanism of Action
This compound is a cell-permeable dichlorosalicylaldehyde Schiff's base that selectively inhibits the Mia40/Erv1 redox-mediated import pathway in mitochondria.[5][6] This inhibition disrupts the import of specific proteins into the mitochondrial intermembrane space, ultimately leading to apoptosis in certain cell types, such as human embryonic stem cells.[5][6]
Caption: Signaling pathway of this compound inhibiting the Mia40/Erv1 redox-mediated import.
Proper Disposal Procedures
The primary and mandated disposal route for this compound and its associated waste is through an approved hazardous waste disposal facility.[1] Under no circumstances should this compound waste be disposed of down the drain or in regular trash.
Waste Segregation and Collection
Proper segregation of waste at the source is essential for safe and compliant disposal.
Caption: Workflow for the segregation and disposal of different types of this compound waste.
Step-by-Step Disposal Guidance:
-
Concentrated Stock Solutions and Unused Solid:
-
Collect any unused solid this compound and concentrated stock solutions in their original containers or a clearly labeled, sealed, and compatible waste container.
-
This waste should be designated as halogenated organic waste.
-
-
Dilute Aqueous Waste:
-
Collect all cell culture media, buffers, and other aqueous solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic waste.
-
-
Contaminated Labware:
-
Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, centrifuge tubes, and gloves, must be collected in a designated, lined, and sealed hazardous waste container for solid chemical waste.
-
Reusable Glassware: To decontaminate reusable glassware, rinse it thoroughly with a suitable organic solvent (such as ethanol or acetone) in a chemical fume hood. Collect the rinsate as halogenated organic waste. After the initial solvent rinse, the glassware can be washed with soap and water.
-
-
Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit).
-
Collect the absorbed material into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
By adhering to these detailed operational and disposal procedures, you can ensure a safe laboratory environment and contribute to the responsible management of chemical waste. Our commitment is to provide you with the essential information needed to conduct your research safely and effectively.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling MitoBloCK-6
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling MitoBloCK-6. Given the limited specific hazard data, these recommendations are based on a combination of available product information and established best practices for handling research chemicals with similar classifications.
Compound Information and Hazard Assessment
This compound is an orange, solid, cell-permeable dichlorosalicylaldehyde Schiff's base.[1] While one supplier suggests a full Safety Data Sheet (SDS) is not required under European regulations, another provides classifications that necessitate careful handling.
Key Hazard Classifications:
-
Toxicity: Designated for "Standard Handling (A)," which implies low toxicity under normal laboratory conditions.[1][2]
-
Physical Hazard: Classified as a "Combustible Solid" (Storage Class 11).[1][2]
-
Environmental Hazard: Assigned a Water Hazard Class 3 (WGK 3), indicating it is highly hazardous to water.[1][2] This classification is critical for disposal procedures.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound. The following table summarizes the recommended PPE for various stages of handling.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Recommended to handle in a fume hood or use a dust mask |
| Preparing Solutions | Chemical splash goggles | Nitrile gloves | Standard lab coat | Handle in a chemical fume hood |
| Cell Culture/Assays | Safety glasses | Nitrile gloves | Standard lab coat | Not generally required |
| Spill Cleanup | Chemical splash goggles | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over lab coat | Use appropriate respirator if significant dust or aerosol is generated |
| Waste Disposal | Chemical splash goggles | Nitrile gloves | Standard lab coat | Not generally required |
Handling and Operational Procedures
3.1. Preparation of Stock Solutions
This compound is soluble in DMSO at 100 mg/mL.[1]
-
Reconstitution: Use only fresh DMSO for reconstitution.[1] The compound is packaged under inert gas, suggesting it may be sensitive to air and moisture.[1][2] It is advisable to handle the solid and perform the reconstitution in a controlled environment, such as a glove box, or quickly in a chemical fume hood.
-
Storage of Stock Solutions: Following reconstitution, it is recommended to create aliquots and freeze them at -20°C.[1][2] Stock solutions are reported to be stable for up to one month at -20°C or six months at -80°C; protect from light.[3]
3.2. Experimental Workflow
The following diagram outlines the general workflow for handling this compound from receipt to disposal.
Disposal Plan
Due to its WGK 3 classification, this compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Segregation: Collect all liquid waste (e.g., unused solutions, media containing the compound) and solid waste (e.g., contaminated pipette tips, gloves, tubes) in separate, clearly labeled, and sealed hazardous waste containers.
-
Disposal Route: Do not dispose of this compound down the drain or in regular trash.[4] All waste must be disposed of through your institution's certified hazardous waste management program.
Emergency Procedures
The following diagram outlines the decision-making process in the event of an emergency.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
